molecular formula C23H28O12 B1436438 6'-(p-Hydroxybenzoyl)mussaenosidic acid CAS No. 87667-61-6

6'-(p-Hydroxybenzoyl)mussaenosidic acid

Cat. No.: B1436438
CAS No.: 87667-61-6
M. Wt: 496.5 g/mol
InChI Key: IUXOFSAPFXGQID-KLZCBZFCSA-N
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Description

6'-(p-Hydroxybenzoyl)mussaenosidic acid ( 87667-61-6) is a specialized iridoid glycoside derivative of interest in natural product and phytochemical research . This compound was first isolated from the leaves of Vitex negundo , a plant with a long history of use in traditional medicine . It is characterized by a mussaenosidic acid core structure with a p -hydroxybenzoyl ester group attached to the glucose moiety, which may enhance its solubility and modulate interactions in biochemical systems . The compound has a molecular formula of C 23 H 28 O 12 and a molecular weight of 496.46 g/mol . This compound is of significant research value due to its demonstrated biological activities. A key area of investigation is its potent hepatoprotective effects. Research using human hepatoma (HuH-7) cells has shown that 6'-(p-Hydroxybenzoyl)mussaenosidic acid protects against carbon tetrachloride (CCl 4 )-induced toxicity . The proposed mechanism of action involves a reduction in oxidative damage through decreased generation of reactive oxygen species (ROS), a decrease in lipid peroxidation, and the maintenance of intracellular glutathione homeostasis, without modulating CYP2E1 activity . The protection also seems to be mediated by inhibition of phospholipase A2 (cPLA2) and improved intracellular calcium homeostasis, which subsequently prevents mitochondrial membrane depolarization and caspase-mediated apoptosis . Beyond hepatoprotection, preliminary studies suggest the compound may also possess anti-inflammatory and antioxidant properties, making it a promising candidate for exploring therapeutic interventions for oxidative stress-related and inflammatory conditions . This product is supplied with a purity of ≥95% (as determined by LC/MS-ELSD) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

87667-61-6

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1

InChI Key

IUXOFSAPFXGQID-KLZCBZFCSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid

[1][2]

Executive Summary & Compound Identity

6'-(p-Hydroxybenzoyl)mussaenosidic acid (C₂₃H₂₈O₁₂) is an acylated iridoid glucoside predominantly isolated from the genus Vitex (e.g., Vitex negundo, Vitex agnus-castus).[1][2] It functions as a chemotaxonomic marker and possesses potential anti-inflammatory and hepatoprotective properties.

Structurally, it consists of three distinct moieties:[1]

  • Aglycone: Mussaenosidic acid (a cyclopentapyran iridoid skeleton with a C-4 carboxylic acid and C-8 hydroxyl/methyl substitution).[1][2]

  • Glycone:

    
    -D-Glucopyranose attached at C-1.[1][2]
    
  • Acyl Substituent: A p-hydroxybenzoyl group esterified to the primary hydroxyl group (C-6') of the glucose unit.[1][2]

This guide details the step-by-step elucidation workflow, emphasizing the specific NMR correlations required to distinguish this regioisomer from other naturally occurring derivatives (e.g., 2'-O-acyl isomers).

Isolation & Purification Workflow

High-purity isolation is the prerequisite for unambiguous structure elucidation.[1][2] The following workflow is standard for polar iridoid glycosides.

Graphviz Diagram: Isolation & Elucidation Logic

ElucidationWorkflowPlantPlant Material(Vitex negundo leaves)ExtractExtraction(MeOH or 70% EtOH)Plant->ExtractPartitionPartitioning(n-BuOH fraction)Extract->PartitionChromChromatography(Silica Gel -> C18 HPLC)Partition->ChromPurePure Compound(Amorphous Powder)Chrom->PureMSHR-ESI-MS(MW Determination)Pure->MSNMR_1D1D NMR (1H, 13C)(Functional Groups)Pure->NMR_1DStructureFinal Structure6'-(p-Hydroxybenzoyl)mussaenosidic acidMS->StructureFormula C23H28O12NMR_2D2D NMR (HMBC, COSY)(Connectivity)NMR_1D->NMR_2DNMR_2D->Structure

Caption: Workflow from biomass to structural confirmation. Green indicates the isolation milestone; Blue indicates the final elucidated state.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular formula and initial structural fragments.[1]

  • Ionization Mode: Negative (ESI-) is often more sensitive for carboxylic acid-containing iridoids, though Positive (ESI+) is used for confirmation.[1][2]

  • Molecular Weight: 496.46 g/mol .[3][4]

  • Key Signals:

    • ESI(-):

      
       495 
      
      
    • ESI(+):

      
       519 
      
      
  • Fragmentation Logic (MS/MS):

    • Loss of 121 Da : Corresponds to the p-hydroxybenzoyl moiety (

      
      ).[1][2]
      
    • Loss of 138 Da : Elimination of p-hydroxybenzoic acid.[1][2]

    • Loss of 162 Da : Cleavage of the anhydroglucose unit (if the acyl group is lost first).[1]

    • Diagnostic Ion:

      
       375 (Mussaenosidic acid core) often appears after the loss of the ester fragment.[1]
      

NMR Spectroscopy: The Elucidation Core

The definitive proof of structure, particularly the location of the acyl group, relies on 1D and 2D NMR.[1]

1H NMR Characteristics (Solvent: CD₃OD)

The proton spectrum reveals three distinct "zones":

  • Aromatic Zone (6.5 – 8.0 ppm):

    • Two doublets integrating to 2H each (

      
       Hz).[1]
      
    • 
       7.90 (H-2'', H-6'') and 
      
      
      6.84 (H-3'', H-5'').[1][2]
    • Interpretation: An AA'BB' system confirming a para-substituted benzene ring (p-hydroxybenzoyl).[1][2]

    • 
       7.45 (s, 1H): H-3 of the iridoid enol-ether system.[1][2]
      
  • Glycosidic Zone (3.0 – 5.0 ppm):

    • Anomeric Proton (H-1'):

      
       4.7–4.8 (d, 
      
      
      Hz).[1][2] The large coupling constant confirms the
      
      
      -configuration
      of the glucose.[2]
    • The "Smoking Gun" (H-6'): In unsubstituted glucose, H-6 protons appear at 3.6–3.8 ppm.[1][2] In this compound, the H-6' signals are shifted downfield to

      
       4.45 and 4.60 .[1][2]
      
    • Causality: The deshielding effect is caused by the electron-withdrawing ester linkage at C-6'.[2]

  • Aglycone Zone (1.0 – 3.0 ppm):

    • 
       1.25 (s, 3H): Methyl group at C-8.[1][2]
      
    • 
       5.2–5.3 (d, 1H): H-1 acetal proton.[1][2]
      
    • Complex multiplets for H-5, H-6, H-7, H-9 (cyclopentane ring protons).[1][2]

13C NMR Characteristics
  • Carbonyls: Two distinct signals.

    • 
       ~168.0: Ester carbonyl (benzoyl).[1]
      
    • 
       ~170-172: Carboxyl group (C-4 of iridoid).[1][2]
      
  • Olefinic Carbons:

    • 
       ~152 (C-3): Enol ether carbon (deshielded).[1][2]
      
    • 
       ~112 (C-4): Quaternary carbon.[1][2]
      
  • Sugar Carbons:

    • C-6':

      
       ~64.[1][2]5. This is shifted downfield by ~2-3 ppm compared to unsubstituted glucose (~61-62 ppm), confirming acylation at the primary alcohol.[1][2]
      
2D NMR Connectivity (HMBC & COSY)

This is the self-validating step.[1][2] You must observe specific correlations to rule out isomers (e.g., 2'-O-benzoyl).[1][2]

  • COSY (Correlation Spectroscopy):

    • Traces the spin system of the glucose: H-1'

      
       H-2' 
      
      
      H-3'
      
      
      H-4'
      
      
      H-5'
      
      
      H-6' .[1][2] This confirms the H-6' assignment before checking HMBC.
  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Correlation 1 (Linkage to Aglycone): H-1' (sugar)

      
       C-1 (iridoid).[1][2]
      
    • Correlation 2 (Acyl Location - CRITICAL): H-6' (sugar)

      
       Ester Carbonyl (
      
      
      168).
      [1][2]
      • Note: If the acyl group were at C-2', you would see H-2' correlating to the ester carbonyl.[1][2] The absence of this and the presence of the H-6' correlation is the definitive proof.[2]

Graphviz Diagram: Key HMBC Correlations

HMBCCorrelationsAglycone_C1Aglycone C-1(dC ~94)Sugar_H1Glucose H-1'(dH ~4.8)Sugar_H1->Aglycone_C1HMBC (Glycosidic Bond)Sugar_H6Glucose H-6'(dH ~4.5)Ester_COEster C=O(dC ~168)Sugar_H6->Ester_COHMBC (Regiochemistry)Aromatic_Ringp-HydroxybenzoylRingEster_CO->Aromatic_Ring

Caption: HMBC correlations establishing the glycosidic linkage (Green) and the specific 6'-acylation site (Red).

Summary of NMR Data

The following table summarizes representative NMR data (in CD₃OD) for 6'-(p-hydroxybenzoyl)mussaenosidic acid.

PositionδH (ppm), mult, J (Hz)δC (ppm)Key HMBC (H → C)
Aglycone
15.30, d, J=3.594.5C-1', C-3, C-8
37.45, s152.0C-1, C-4, C-5
4-112.5
4-COOH-171.0
8-80.5
10 (Me)1.25, s24.5C-7, C-8, C-9
Glucose
1'4.78, d, J=7.899.8Aglycone C-1
2' - 5'3.20 - 3.60 (m)71-78
6'a 4.45, dd, J=12, 2 64.5 Ester C=O
6'b 4.62, dd, J=12, 5 64.5 Ester C=O
Acyl Group
C=O-167.8
2'', 6''7.92, d, J=8.8132.5C=O, C-4''
3'', 5''6.84, d, J=8.8116.0C-1'', C-4''

Chemical Validation (Self-Validating Protocol)

To confirm the spectroscopic data, a chemical hydrolysis can be performed.[1][2]

  • Acid Hydrolysis: Treat 2 mg of the compound with 2M HCl at 90°C for 1 hour.

  • Extraction: Extract with Ethyl Acetate.

  • Analysis:

    • Aqueous Layer: Contains Glucose (confirm by TLC/GC).[1]

    • Organic Layer: Contains p-hydroxybenzoic acid (confirm by standard) and the aglycone artifact.[1][2]

  • Alkaline Hydrolysis (Saponification): Mild base (NaOMe/MeOH) will selectively cleave the ester at C-6', yielding Mussaenosidic acid and methyl p-hydroxybenzoate.[1][2] Comparison of the hydrolysis product with authentic Mussaenosidic acid confirms the core skeleton.

References

  • Sehgal, C. K., Taneja, S. C., Dhar, K. L., & Atal, C. K. (1983).[1][5][6] 6'-p-Hydroxybenzoyl mussaenosidic acid, an iridoid glucoside from Vitex negundo.[1][2][7] Phytochemistry, 22(4), 1036-1038.[1][2] [1][2]

  • Ono, M., et al. (2004).[1] Iridoid glucosides from the fruit of Vitex rotundifolia. Chemical and Pharmaceutical Bulletin, 52(10), 1169-1174.[1][2]

  • Jensen, S. R., & Nielsen, B. J. (1985).[1] Iridoid glucosides in Vitex species. Phytochemistry, 24, 1269-1271.[1][2]

  • PubChem. (n.d.). 6'-(p-Hydroxybenzoyl)mussaenosidic acid (CID 133554308).[1][2][8] National Library of Medicine.

Technical Guide: In Silico Bioactivity Prediction of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6'-(p-Hydroxybenzoyl)mussaenosidic acid (HBMA) is a bioactive iridoid glycoside predominantly isolated from Vitex negundo and Mussaenda species. While the parent compound, mussaenosidic acid, exhibits moderate anti-inflammatory properties, the esterification at the 6'-position with a p-hydroxybenzoyl moiety significantly alters its pharmacophore, potentially enhancing lipophilicity and receptor affinity.

This guide outlines a rigorous Computer-Aided Drug Design (CADD) workflow to predict the bioactivity of HBMA. Unlike standard small-molecule protocols, this workflow addresses the specific challenges of modeling flexible glycosidic linkages and amphiphilic structures. We will utilize a "Reverse Docking" approach to identify targets, followed by molecular dynamics (MD) to validate stability.

Phase 1: Molecular Architecture & Ligand Preparation

The Challenge: Glycosides possess high rotatable bond counts (RBC), leading to a vast conformational landscape. Standard force field minimization often traps these molecules in local energy minima, resulting in poor docking poses.

Quantum Mechanical Optimization

To ensure the starting geometry is accurate, we employ Density Functional Theory (DFT) rather than simple molecular mechanics.

Protocol:

  • 2D to 3D Conversion: Generate the initial 3D structure using ChemDraw or Avogadro.

  • Geometry Optimization: Use ORCA or Gaussian .

    • Functional: B3LYP (Hybrid functional for accurate bond lengths).

    • Basis Set: 6-31G(d,p) (Sufficient for organic molecules).

    • Solvation Model: CPCM (Water) to mimic the physiological environment.

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. This is critical because the standard Gasteiger charges often underestimate the polarization of the glycosidic oxygens and the phenolic hydroxyl group.

Conformational Search

Perform a conformational search (e.g., using RDKit or OpenBabel) to identify the global minimum, specifically focusing on the orientation of the p-hydroxybenzoyl ester relative to the iridoid ring.

Phase 2: Target Identification (Reverse Docking)

The Logic: Since HBMA is a secondary metabolite with poly-pharmacological potential, we do not assume a single target. We use Reverse Docking to map the molecule against a library of pharmacophores.[1]

Primary Predicted Targets: Based on the ethnopharmacology of Vitex negundo (anti-inflammatory/hepatoprotective), the mostly likely targets are COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase) .

Target Fishing Protocol
  • Pharmacophore Mapping: Submit the optimized HBMA structure to PharmMapper or SwissTargetPrediction .

  • Selection Criteria: Filter targets by "Probability" (>0.7) and "Disease Class" (Inflammation/Cancer).[2][3]

  • Validation: Cross-reference hits with the Vitex negundo bioactivity profile. Result: COX-2 is frequently identified due to the hydrophobic pocket accommodating the benzoyl ring.

CADD_Workflow Start HBMA Structure (2D) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Geometry Correction TargetFish Target Fishing (PharmMapper/SwissTarget) DFT->TargetFish Reverse Screening Docking Molecular Docking (AutoDock Vina) TargetFish->Docking Top Ranked Targets (COX-2) MD MD Simulation (GROMACS - 100ns) Docking->MD Best Pose Analysis Binding Free Energy (MM-PBSA) MD->Analysis Trajectory Analysis

Figure 1: The hierarchical CADD workflow for HBMA, moving from quantum mechanical preparation to dynamic validation.

Phase 3: Molecular Docking (Interaction Mechanics)

We will focus on COX-2 (PDB ID: 5KIR) as the case study target. The p-hydroxybenzoyl group is hypothesized to occupy the hydrophobic channel, mimicking the action of NSAIDs.

Docking Protocol (AutoDock Vina)
  • Receptor Prep:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

    • Crucial Step: Treat the active site residues (e.g., Arg120, Tyr355 in COX-2) as flexible if possible, or ensure the grid box covers the entrance channel.

  • Grid Box Definition:

    • Center: X=22.5, Y=18.3, Z=15.2 (Approximate active site of 5KIR).

    • Size: 25 x 25 x 25 Å.

  • Execution: Run Vina with exhaustiveness = 32 (higher than default due to the ligand's size).

Interpretation of Results
  • Binding Affinity: A score lower than -8.5 kcal/mol indicates strong binding.

  • H-Bonding: Look for interactions between the glycosidic hydroxyls and the hydrophilic mouth of the enzyme (Arg120).

  • Pi-Stacking: The benzoyl ring should engage in Pi-Pi stacking or Pi-Cation interactions with aromatic residues (e.g., Trp387).

Phase 4: Molecular Dynamics Simulation (Validation)

Docking provides a static snapshot. MD simulation is required to verify if the glycoside remains bound or drifts out due to solvent interactions.

GROMACS Protocol

System Setup:

  • Force Field: CHARMM36m (Best for protein-carbohydrate systems).

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field) server.[4]

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Steps:

  • Energy Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps at 300K (V-rescale thermostat). Restrain ligand positions.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns.

MD_Pipeline Complex Docked Complex (PDB) Topo Topology Gen (CGenFF + pdb2gmx) Complex->Topo Solvate Solvation & Ionization Topo->Solvate Minim Energy Minimization (Steepest Descent) Solvate->Minim Equil Equilibration (NVT -> NPT) Minim->Equil Prod Production MD (100 ns) Equil->Prod RMSD Analysis (RMSD/RMSF/H-Bonds) Prod->RMSD

Figure 2: Step-by-step Molecular Dynamics pipeline using GROMACS/CHARMM36m.

Data Analysis (Metrics of Success)
  • RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. Continuous rising indicates unbinding.

  • RMSF (Root Mean Square Fluctuation): High fluctuations in the loop regions are normal, but the active site residues should remain rigid.

  • MM-PBSA: Calculate the Binding Free Energy (

    
    ). A value < -20 kcal/mol suggests a potent inhibitor.
    

Phase 5: ADMET & Pharmacokinetic Prediction

HBMA is a glycoside, which raises concerns about oral bioavailability (permeability) and hydrolysis.

Tool: SwissADME & pkCSM.

Predicted Profile for HBMA:

PropertyPredictionInterpretation
Molecular Weight ~500-600 DaBorderline for Lipinski's Rule of 5.
LogP (Lipophilicity) 1.5 - 2.5The benzoyl group improves lipophilicity compared to pure glycosides (usually LogP < 0).
TPSA (Polar Surface Area) > 140 ŲHigh polarity due to sugar moiety. Poor BBB penetration.
GI Absorption Low to ModerateMay require hydrolysis by gut microbiota (deglycosylation) to become active (aglycone).
P-gp Substrate Likely YesGlycosides are often effluxed by P-glycoprotein.
Toxicity (AMES) Non-MutagenicGenerally safe (typical for iridoids).

Scientist's Note: The in silico prediction often flags glycosides as "poorly bioavailable." However, in vivo, these are often "prodrugs." The gut microbiome cleaves the glucose, releasing the lipophilic aglycone which is then absorbed. When interpreting results, consider the aglycone form as well.

References

  • Vitex negundo Bioactivity

    • Title: Phytochemical constituents and pharmacological activities of Vitex negundo Linn.[2]

    • Source: Journal of Chemical and Pharmaceutical Research.[2]

    • URL:

  • SwissADME Methodology

    • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
    • Source: Scientific Reports (N
    • URL:

  • GROMACS Protein-Ligand Tutorial

    • Title: GROMACS Tutorial: Protein-Ligand Complex.
    • Source: Lemkul Lab / MD Tutorials.
    • URL:

  • Reverse Docking Strategy

    • Title: Consensus Reverse Docking System for target fishing.
    • Source: Bioinform
    • URL:

  • Iridoid Glycoside Docking

    • Title: In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds.[5][6]

    • Source: PubMed / NCBI.
    • URL:

Sources

Methodological & Application

High-Yield Purification of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid via Sequential Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive, two-stage protocol for the efficient isolation and purification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid, an iridoid glycoside, from complex crude plant extracts. The methodology leverages an initial enrichment step using macroporous resin chromatography to remove bulk impurities, followed by a high-resolution separation on a silica gel stationary phase. This guide is designed for researchers in natural product chemistry, pharmacology, and drug development, offering detailed procedural steps, the scientific rationale behind experimental choices, and robust troubleshooting advice to ensure high purity and recovery of the target compound.

Foundational Principles: Targeting a Polar Glycoside

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a polar iridoid glycoside with the molecular formula C₂₃H₂₈O₁₂ and a molecular weight of approximately 496.46 g/mol .[1] Its structure, rich in hydroxyl groups and featuring a carboxylic acid moiety, dictates its high polarity (XLogP3: -0.6), which presents a significant challenge for separation from other polar constituents like sugars, flavonoids, and saponins commonly found in plant extracts.[1]

The purification strategy must therefore be designed to exploit subtle differences in polarity and adsorptive behavior among these components. Conventional column chromatography remains a powerful and scalable technique for this purpose. Our protocol employs a sequential approach:

  • Stage 1: Macroporous Resin Chromatography. This initial step acts as a "capture and release" mechanism. The non-polar, porous resin adsorbs moderately polar compounds like our target glycoside from an aqueous solution, while allowing highly polar impurities (e.g., salts, sugars) and highly non-polar substances (e.g., chlorophylls, lipids) to be washed away.[2][3][4]

  • Stage 2: Normal-Phase Silica Gel Chromatography. This is a high-resolution step based on the principle of adsorption. The highly polar silica gel stationary phase strongly interacts with polar molecules.[5] By employing a mobile phase of lower polarity and gradually increasing its polarity, compounds are eluted in order of increasing polarity, allowing for the fine separation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid from other closely related glycosides.[5]

Experimental Workflow Overview

The entire purification process is designed as a logical sequence, from crude extract to a final, highly pure compound. Each step builds upon the last to systematically remove impurities and isolate the target molecule.

Purification_Workflow cluster_0 Stage 1: Enrichment cluster_1 Stage 2: High-Resolution Purification Crude_Extract Crude Plant Extract (Aqueous Solution) Resin_Column Macroporous Resin Column (e.g., D101) Crude_Extract->Resin_Column Loading Aqueous_Wash Aqueous Wash Resin_Column->Aqueous_Wash Removal of Highly Polar Impurities Ethanol_Elution Step-Gradient Elution (e.g., 20-80% EtOH) Resin_Column->Ethanol_Elution Enriched_Fraction Enriched Glycoside Fraction Ethanol_Elution->Enriched_Fraction Collection & Evaporation Dry_Loading Dry Loading of Enriched Fraction Enriched_Fraction->Dry_Loading Proceed to Purification Silica_Column Silica Gel Column Gradient_Elution Gradient Elution (e.g., EtOAc-MeOH) Silica_Column->Gradient_Elution Dry_Loading->Silica_Column Fraction_Collection Fraction Collection & TLC Monitoring Gradient_Elution->Fraction_Collection Pure_Compound Pure 6'-(p-Hydroxybenzoyl) mussaenosidic acid Fraction_Collection->Pure_Compound Pooling & Evaporation

Caption: Workflow for the two-stage purification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid.

Detailed Protocols

Part 1: Enrichment with Macroporous Resin

Causality: The primary goal here is to reduce the sample complexity and volume. By adsorbing the target compound and washing away contaminants, we enrich the sample for the subsequent, more sensitive silica gel step, preventing column overload and improving separation efficiency.

Materials and Reagents:

  • Crude plant extract (e.g., methanol or ethanol extract, dried and redissolved in water).

  • Macroporous adsorbent resin (e.g., D101 or Amberlite® XAD® series).

  • Deionized Water.

  • Ethanol (95%, analytical grade).

  • Glass chromatography column (appropriate size for the amount of extract).

  • Rotary evaporator.

Step-by-Step Methodology:

  • Resin Activation: Swell and wash the resin by soaking it in 95% ethanol for 24 hours. Then, wash thoroughly with deionized water until the eluate is clear and free of ethanol. This removes preservatives and activates the resin pores.

  • Column Packing: Prepare a slurry of the activated resin in deionized water and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess water until it is level with the top of the resin bed.

  • Sample Loading: Dissolve the crude extract in a minimum volume of deionized water. If insoluble components are present, filter or centrifuge the solution. Apply the clear supernatant slowly onto the top of the column.

  • Washing: Elute the column with 3-5 column volumes (CV) of deionized water. This step is crucial for removing highly polar compounds like sugars and organic acids that do not bind to the resin.[2][3] Monitor the eluate with a refractometer or by TLC; discard these fractions.

  • Elution of Target Compound: Begin the elution of the adsorbed compounds using a stepwise gradient of aqueous ethanol.

    • Elute with 2 CV of 20% ethanol to remove more polar impurities.

    • Elute with 3-5 CV of 50% ethanol. This fraction is likely to contain the target iridoid glycosides.[2][3][4]

    • Finally, elute with 2 CV of 80% ethanol to strip any remaining, less polar compounds from the column.

  • Fraction Analysis: Collect the fractions from each ethanol concentration separately. Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which ones contain 6'-(p-Hydroxybenzoyl)mussaenosidic acid.

  • Consolidation: Pool the fractions confirmed to contain the target compound. Concentrate the pooled solution using a rotary evaporator to remove the ethanol and water, yielding a dry, enriched glycoside fraction.

Part 2: High-Resolution Silica Gel Chromatography

Causality: With the sample now enriched, this stage aims to separate the target molecule from other structurally similar glycosides. The choice of a gradient mobile phase is critical; starting with low polarity allows less polar compounds to elute first, and as the solvent strength is slowly increased, the more tightly-bound polar compounds, including our target, will begin to move down the column at different rates.

Materials and Reagents:

  • Enriched glycoside fraction from Part 1.

  • Silica Gel (200-300 mesh for gravity column chromatography).

  • Mobile Phase Solvents (analytical grade): Ethyl Acetate (EtOAc), Methanol (MeOH).

  • TLC plates (Silica gel 60 F₂₅₄).

  • Anisaldehyde-sulfuric acid staining reagent for visualization.

  • Glass chromatography column.

Step-by-Step Methodology:

  • Column Packing: Pack the column with a slurry of silica gel in 100% Ethyl Acetate. The column height-to-diameter ratio should be at least 20:1 for good resolution.

  • Sample Preparation (Dry Loading): Dissolve the enriched fraction in a small amount of methanol. Add a small portion of silica gel (approx. 1-2 times the weight of the sample) to this solution. Evaporate the solvent completely on a rotary evaporator until a fine, dry powder is obtained. This technique prevents band broadening that can occur when loading a polar sample dissolved in a polar solvent.

  • Sample Loading: Carefully layer the dry, sample-adsorbed silica onto the top of the packed column bed. Gently tap the column to ensure a flat, even surface. Add a thin layer of sand on top to prevent disturbance of the bed during solvent addition.

  • Gradient Elution: Begin elution with a mobile phase of low polarity and gradually increase its polarity. A typical gradient could be:

    • Initial Phase: Ethyl Acetate:Methanol (98:2, v/v). Elute with 2-3 CV.

    • Gradient Increase: Gradually increase the percentage of methanol in 1-2% increments (e.g., 97:3, 96:4, 95:5...). The slow increase in polarity is key to achieving fine separation.

    • Final Phase: Conclude with a higher concentration, such as Ethyl Acetate:Methanol (80:20, v/v), to elute any remaining highly polar compounds.

  • Fraction Collection and Monitoring: Collect small, uniform fractions (e.g., 10-20 mL). Monitor the separation progress by spotting alternate fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., EtOAc:MeOH 9:1) and visualize by first checking under UV light (254 nm) and then by spraying with the anisaldehyde-sulfuric acid reagent and heating.[6] Glycosides typically appear as distinct colored spots.

  • Pooling and Final Processing: Combine the fractions that contain the pure target compound, as determined by TLC. Remove the solvent under reduced pressure to yield the purified 6'-(p-Hydroxybenzoyl)mussaenosidic acid as a solid.

  • Purity Confirmation: Assess the final purity using analytical HPLC-UV, LC-MS, and confirm the structure using NMR spectroscopy.[2][7]

Data Summary and Troubleshooting

Purification Yield Table (Illustrative)
Purification StageStarting Mass (mg)Mass of Fraction (mg)Purity of Target (%)Step Yield (%)
Crude Extract5000-~2%-
Macroporous Resin (50% EtOH Fraction)5000850~10%85%
Silica Gel Chromatography (Pooled Fractions)85078>95%9.2%
Overall Yield 5000 78 >95% ~1.6%
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Column overload.- Gradient increasing too quickly.- Inappropriate mobile phase.- Reduce the amount of sample loaded.- Use a shallower, more gradual elution gradient.- Perform small-scale TLC trials to optimize the solvent system for better spot separation (ΔRf).
Peak Tailing - Compound is too polar for the mobile phase.- Interactions with acidic silica sites.- Add a small amount of a modifier like acetic acid or formic acid (~0.1%) to the mobile phase to improve the peak shape of acidic compounds.- Ensure the sample is loaded in a concentrated band (dry loading helps).
Low Recovery / Compound Stuck on Column - Mobile phase polarity is insufficient to elute the compound.- Irreversible adsorption or degradation on silica.- Increase the final polarity of the mobile phase (e.g., flush with 50% or 100% methanol).- Consider an alternative stationary phase like C18 reversed-phase silica if degradation is suspected.[8]
Cracked or Channeled Column Bed - Improper packing technique.- Solvents with very different densities used without equilibration.- Repack the column carefully, ensuring a uniform slurry.- When changing solvents in a large gradient step, do so gradually to allow the bed to equilibrate.

References

  • PubChem. 6'-(p-Hydroxybenzoyl)mussaenosidic acid. National Center for Biotechnology Information. [Link]

  • Kormanyos, S. et al. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. [Link]

  • Taylor & Francis Online. (2013). PREPARATION OF MAIN IRIDOID GLYCOSIDES IN FRUCTUS CORNI BY MACROPOROUS RESIN COLUMN CHROMATOGRAPHY AND COUNTERCURRENT CHROMATOGRAPHY.[Link]

  • Taylor & Francis Online. (2013). PREPARATION OF MAIN IRIDOID GLYCOSIDES IN FRUCTUS CORNI BY MACROPOROUS RESIN COLUMN CHROMATOGRAPHY AND COUNTERCURRENT CHROMATOGRAPHY.[Link]

  • BioHippo. 6'-(p-Hydroxybenzoyl)mussaenosidic acid.[Link]

  • ResearchGate. (2013). Preparation of main iridoid glycosides in fructus corni by macroporous resin column chromatography and countercurrent chromatography | Request PDF.[Link]

  • PubMed. (2023). Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa.[Link]

  • Lifeasible. 6′-(p-Hydroxybenzoyl)mussaenosidic acid.[Link]

  • PMC. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography.[Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.[Link]

  • Interchim – Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4).[Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[Link]

  • Scribd. 2_p_Hydroxybenzoyl_mussaenosidic_acid_a.[Link]

  • Sensors and Materials. (2025). Separation and Purification of Degradation Products from Spent Auricularia auricular Substrate Oxidized via Hydrogen Peroxide/Ac.[Link]

  • ResearchGate. (2019). (PDF) Analytical Methods of Isolation and Identification.[Link]

  • ResearchGate. (2017). Purification of enzyme and removal of pigments using column chromatography.[Link]

  • NIH. (2017). Dereplication-Guided Isolation of New Phenylpropanoid-Substituted Diglycosides from Cistanche salsa and Their Inhibitory Activity on NO Production in Macrophage.[Link]

  • ResearchGate. (2012). Isolation of a new quinic acid derivative and its antibacterial modulating activity.[Link]

  • PMC. (2012). Isolation of a new quinic acid derivative and its antibacterial modulating activity.[Link]

  • Google Patents.

Sources

Application Note: Cytotoxicity Assessment of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid

[1][2][3]

Abstract

This Application Note provides a rigorous, standardized protocol for assessing the cytotoxic potential of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HBMA) , an iridoid glycoside isolated from Vitex negundo.[1][2] While its structural isomer, Negundoside (2'-p-hydroxybenzoyl mussaenosidic acid), is well-characterized for hepatoprotection, HBMA requires specific evaluation to determine its pharmacological window—distinguishing between therapeutic efficacy (e.g., anti-cancer) and off-target toxicity.[1][2] This guide details compound solubilization, cell line selection, metabolic viability assays (CCK-8/MTT), and mechanistic validation via flow cytometry.[1][2]

Introduction & Compound Profile

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a bioactive iridoid glycoside.[1][2] Structurally, it consists of a mussaenosidic acid backbone esterified with a p-hydroxybenzoyl group at the C-6' position of the glucose moiety.[1][2]

  • Source: Vitex negundo (Leaves/Roots).[1][3][4][5][6][7][8][9][10]

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][11]
    
  • Molecular Weight: 496.46 g/mol [1][11]

  • Rationale for Assessment:

    • Structural Activity Relationship (SAR): The benzoyl ester group often enhances lipophilicity and membrane permeability compared to non-esterified iridoids, potentially increasing cytotoxicity against carcinoma cells.

    • Selectivity Screening: Differentiating cytotoxicity in cancerous (e.g., HepG2, MCF-7) vs. non-transformed cells (e.g., HUVEC, HEK293) is critical for drug development.[1][2]

Chemical Stability & Storage[1][2]
  • Storage: Lyophilized powder at -20°C (desiccated).

  • Stability: The ester linkage at C-6' is susceptible to hydrolysis in highly alkaline or acidic environments.[1][2] Avoid repeated freeze-thaw cycles of stock solutions.[1][2]

Experimental Workflow Overview

The following diagram outlines the logical flow of the cytotoxicity assessment, ensuring data integrity from solubilization to mechanistic analysis.

HBMA_WorkflowStartCompound Preparation(HBMA Stock)QCQC: Solubility Check(DMSO Tolerance)Start->QCTreatTreatment (24h - 72h)Serial DilutionsQC->TreatSeedingCell Seeding(HepG2, MCF-7, HUVEC)Seeding->TreatAssay_PrimaryPrimary Screen: CCK-8/MTT(Metabolic Activity)Treat->Assay_PrimaryAssay_SecondarySecondary Screen: LDH Release(Membrane Integrity)Treat->Assay_SecondaryDecisionIC50 DeterminationAssay_Primary->DecisionAssay_Secondary->DecisionMech_ApoMechanism: Annexin V/PI(Apoptosis vs Necrosis)Decision->Mech_ApoIf CytotoxicMech_ROSMechanism: DCFDA Assay(Oxidative Stress)Decision->Mech_ROSIf Cytotoxic

Figure 1: Operational workflow for HBMA cytotoxicity profiling.

Pre-Assay Preparation[2]

Stock Solution Preparation

Due to the glycosidic nature of HBMA, solubility in pure water is limited.[2] Dimethyl sulfoxide (DMSO) is the preferred solvent.[1]

  • Weighing: Accurately weigh 5–10 mg of HBMA.

  • Solubilization: Dissolve in sterile, cell-culture grade DMSO to create a 50 mM Stock Solution .

    • Calculation:

      
      
      
  • Sterilization: If not using sterile DMSO, filter through a 0.22 µm PTFE syringe filter (Note: Nylon filters may bind glycosides; PTFE or PVDF is recommended).[1]

  • Aliquot: Store in amber tubes at -20°C.

Cell Line Selection

To establish a Therapeutic Index (TI), you must compare target cancer cells against normal counterparts.[1][2]

Cell TypeCell LineRationaleCulture Media
Liver Cancer HepG2Vitex species traditionally target hepatic conditions; high metabolic capacity.[1][2]DMEM + 10% FBS
Breast Cancer MCF-7Common target for iridoid glycoside screening.[1][2]DMEM + 10% FBS
Normal Control HUVEC or HEK293Assessing off-target toxicity to endothelium or kidney.[1][2]EGM-2 (HUVEC) or DMEM (HEK)

Primary Cytotoxicity Protocol (CCK-8 Assay)

Why CCK-8 over MTT? HBMA is a reducing agent (polyphenolic/glycosidic structure).[1][2] MTT assays rely on the reduction of tetrazolium salts to formazan. Plant extracts can sometimes directly reduce MTT without cells, causing false positives.[2] CCK-8 (WST-8) is more stable, less prone to interference, and allows for real-time monitoring.[1][2]

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the log phase.

    • Seed 5,000 cells/well in 96-well plates (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment Preparation:

    • Prepare fresh working solutions in culture media.

    • Dose Range: 0, 6.25, 12.5, 25, 50, 100, 200 µM.[2]

    • Vehicle Control: Media + DMSO (matched to the highest concentration used, typically < 0.5%).[1][2]

    • Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1% for necrosis).[1]

  • Exposure:

    • Aspirate old media carefully.

    • Add 100 µL of treatment solutions (n=3 or n=6 replicates per dose).

    • Incubate for 48 hours . (Iridoids often show delayed toxicity; 24h may be insufficient).[1]

  • Measurement:

    • Add 10 µL of CCK-8 reagent to each well.[1][2]

    • Incubate for 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm using a microplate reader.

  • Data Calculation:

    
    [1][7]
    
    • Note:

      
       is media + CCK-8 (no cells).[1]
      

Mechanistic Validation (Advanced Protocols)

If HBMA displays cytotoxicity (IC50 < 50 µM), determination of the Mode of Action (MoA) is required.[1][2]

Apoptosis vs. Necrosis (Annexin V/PI)

Iridoid glycosides often induce apoptosis via the mitochondrial pathway.[1]

  • Protocol:

    • Treat cells (6-well plate,

      
       cells) with HBMA at IC50 and 2x IC50 for 24h.
      
    • Harvest cells (include floating cells) and wash with cold PBS.[1]

    • Resuspend in 1X Annexin Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in the dark.[1]

    • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway for HBMA-induced cytotoxicity based on structural analogues (Negundoside/Agnuside).

HBMA_MechanismHBMAHBMA(Intracellular)ROSROS Generation(Oxidative Stress)HBMA->ROSInductionMitoMitochondrialDepolarization (ΔΨm)ROS->MitoDamagesCaspaseCaspase 3/9ActivationMito->CaspaseCytochrome c ReleaseApoptosisApoptosis(DNA Fragmentation)Caspase->Apoptosis

Figure 2: Hypothesized apoptotic signaling cascade induced by cytotoxic iridoids.[1][2]

Expert Insights & Troubleshooting

IssueProbable CauseSolution
Precipitation in Media High concentration or low solubility in aqueous buffer.[1][2]Do not exceed 200 µM. Ensure DMSO concentration is < 0.5%. Sonicate stock solution before dilution.
High Background Absorbance Compound color or reduction of reagent.Use a "Compound Only" blank (Media + HBMA + CCK-8, no cells) to subtract interference.[1][2]
Inconsistent IC50 Hydrolysis of the benzoyl ester.Prepare fresh working solutions immediately before use. Do not store diluted media.
No Toxicity Observed Compound may require metabolic activation.[1]Consider using HepG2 (metabolically active) or adding S9 liver fraction if testing in non-metabolic lines.[1]

References

  • Sehgal, C.K., et al. (1983). "6'-p-Hydroxybenzoyl mussaenosidic acid, an iridoid glucoside from Vitex negundo."[1][2][10] Phytochemistry, 22(4), 1036-1038.[1][2] Link[1]

  • Tasduq, S.A., et al. (2008). "Negundoside, an iridoid glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride."[2][6] World Journal of Gastroenterology, 14(23), 3693-3709.[1][2][6] Link

  • Zhou, Y., et al. (2020). "Cytotoxic activity of iridoid glycosides from Vitex species against human cancer cell lines."[2] Natural Product Research. (Generalized reference for Vitex iridoid cytotoxicity).

  • PubChem Database. "Compound Summary: 6'-(p-Hydroxybenzoyl)mussaenosidic acid."[1][2] CID 133554308. Link

Troubleshooting & Optimization

Overcoming solubility issues of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in aqueous solutions

[1][2][3]

Topic: Overcoming solubility issues of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HBMA) in aqueous solutions. Document ID: TSC-HBMA-001 Last Updated: February 27, 2026[1][2]

Introduction: The Solubility Paradox

6'-(p-Hydroxybenzoyl)mussaenosidic acid (HBMA) presents a classic pharmaceutical challenge: it is an amphiphilic iridoid glycoside .[1][2] While the glucose moiety suggests water solubility, the p-hydroxybenzoyl ester at the 6'-position significantly increases lipophilicity and promotes intermolecular stacking.[1][2]

This guide moves beyond simple "add solvent" advice. We address the critical balance between solubility (getting it into solution) and stability (keeping the labile ester bond intact).[1][2]

Module 1: Physicochemical Profiling (Know Your Compound)

Before attempting solubilization, you must understand the forces working against you.

Q: Why does HBMA precipitate in neutral water despite being a glycoside? A: The p-hydroxybenzoyl group creates a "hydrophobic shield" that overrides the hydrophilicity of the sugar.[1][2] Furthermore, in acidic water (pH < 4.0), the carboxylic acid moiety is protonated (neutral), reducing solvation energy.[1]

Q: What are the critical stability risks? A: HBMA contains an ester linkage .[1][2] High pH (alkaline conditions) will cause rapid de-esterification, converting your active HBMA into mussaenosidic acid and p-hydroxybenzoic acid, effectively destroying your sample.[1][2]

Table 1: Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Solubilization
Molecular Weight 496.46 g/mol Moderate size; suitable for cyclodextrin inclusion.[1][2]
pKa (Carboxyl) ~4.2At pH > 5.2, the molecule becomes anionic, increasing solubility.[1][2]
pKa (Phenol) ~9.5DO NOT target this pKa.[1][2] pH 9.5 will hydrolyze the ester bond.[1]
LogP ~0.15Borderline lipophilicity; requires cosolvents or complexation.[1][2]
Labile Bond Ester (C6'-O-CO-Ph)Avoid strong bases (NaOH) and pH > 8.0.

Module 2: Standard Solubilization Protocols

Workflow A: The DMSO "Stock & Dilute" Method (In Vitro)

Best for: Cell culture, enzymatic assays, and high-throughput screening.[2]

The Logic: DMSO disrupts intermolecular hydrogen bonding, creating a concentrated stock.[2] Dilution into a buffer (pH 7.4) ensures the carboxylic acid is ionized (soluble) without triggering ester hydrolysis.[1][2]

Step-by-Step Protocol:

  • Weighing: Weigh 5 mg of HBMA into a sterile microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until clear.

    • Concentration: 50 mg/mL (approx. 100 mM).[1][2]

  • Secondary Dilution (The Critical Step):

    • Prepare Phosphate Buffered Saline (PBS), pH 7.4 .

    • Slowly add the DMSO stock to the PBS while vortexing.

    • Max DMSO Limit: Do not exceed 0.5% v/v final DMSO concentration for cell assays to avoid solvent toxicity.

Q: My solution turned cloudy upon dilution. Why? A: This is the "Crash-out Effect."[1][2] The water molecules in the buffer stripped away the DMSO solvation shell faster than the HBMA could ionize.

  • Fix: Warm the PBS to 37°C before adding the stock. Alternatively, use Protocol B .

Module 3: Advanced Formulation (In Vivo / High Concentration)

Workflow B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV/Oral) and preventing precipitation over time.[1][2]

The Logic: Hydroxypropyl-


122

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.[1][2]
    
  • Dispersion: Add HBMA powder to the CD solution (target conc: 1-5 mg/mL).

  • Energy Input: The complex requires energy to form.[1][2]

    • Option 1 (Sonicate): Sonicate in a water bath at 40°C for 30 minutes.

    • Option 2 (Shake): Place on an orbital shaker (200 rpm) at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2]

Module 4: Decision Matrix & Visualization

Use the following decision tree to select the correct solvent system for your specific application.

HBMA_SolubilityStartStart: HBMA SolubilizationApp_TypeSelect ApplicationStart->App_TypeInVitroIn Vitro / HTS(Cell Culture)App_Type->InVitroInVivoIn Vivo / Animal(PK/PD Studies)App_Type->InVivoAnalyticalAnalytical(HPLC/LC-MS)App_Type->AnalyticalDMSO_RouteDMSO Stock (1000x)+ PBS DilutionInVitro->DMSO_RouteLow Conc (<100 µM)CD_Route20% HP-beta-Cyclodextrin(Inclusion Complex)InVivo->CD_RouteHigh Conc (>1 mg/mL)MeOH_RouteMethanol/Acetonitrile(Acidified with 0.1% Formic Acid)Analytical->MeOH_RouteWarning_pHCRITICAL WARNING:Avoid pH > 8.0 (Hydrolysis Risk)DMSO_Route->Warning_pHCD_Route->Warning_pH

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.

Module 5: Troubleshooting & FAQs

Q1: Can I use NaOH to adjust the pH and dissolve the powder? A: NO. While adding NaOH will dissolve the powder instantly by ionizing the carboxyl group, the high local pH at the drop site will hydrolyze the ester bond within minutes.

  • Correct Approach: Dissolve in a neutral buffer (pH 7.4). If pH adjustment is absolutely necessary, use weak bases like Sodium Bicarbonate (

    
    ) and add very slowly.[1][2]
    

Q2: My stock solution in DMSO has turned yellow after a month at -20°C. A: This indicates oxidation of the phenolic hydroxyl group.[1][2]

  • Prevention:[1][2] Always purge DMSO stock vials with Nitrogen or Argon gas before sealing.[1] Store at -80°C for long-term stability.

Q3: Is HBMA stable in cell culture media (DMEM/RPMI)? A: Generally, yes, for 24-48 hours.[1][2] However, these media contain serum (FBS) which has esterase activity.[1][2]

  • Validation Step: Incubate HBMA in medium without cells for 24 hours and run an HPLC check to quantify spontaneous degradation vs. metabolic breakdown.

References

  • PhytoBank. (2015).[1][2] Showing 2'-p-hydroxybenzoyl mussaenosidic acid (PHY0059559).[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 6'-(p-Hydroxybenzoyl)mussaenosidic acid Product Information. Link[1][2]

  • Jansook, P., et al. (2018).[1][2] Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Link

  • Li, X., et al. (2022).[1][2] Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. PMC. Link

Technical Support Center: Optimizing Cell-Based Assays with 6'-(p-Hydroxybenzoyl)mussaenosidic acid

[1][2]

Topic: Addressing variability in cell-based assay results with 6'-(p-Hydroxybenzoyl)mussaenosidic acid Compound ID: 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HM) Primary Source: Vitex negundo, Lonicera species Class: Iridoid Glycoside[1]

Introduction: The Variability Paradox

You are likely here because your dose-response curves for 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HM) are shifting between replicates, or your Western blots for NF-

HM is a bioactive iridoid glycoside with potent anti-inflammatory and osteogenic potential. However, its chemical structure—specifically the ester linkage at the 6'-position and the glycosidic bond —makes it sensitive to environmental variables that standard small-molecule protocols often overlook.

This guide moves beyond generic cell culture advice to address the specific physicochemical interactions between HM and your assay system.

Module 1: Compound Reconstitution & Stability (The Pre-Assay Phase)[1]

Diagnosis: If your IC50 shifts by >2-fold between experiments, the issue is likely stock solution degradation or precipitation .

The Protocol: Precision Reconstitution

HM possesses a hydrophilic sugar moiety and a lipophilic benzoyl group. This amphiphilic nature creates solubility "traps" in aqueous buffers.

ParameterRecommendationThe "Why" (Causality)
Solvent 100% DMSO (Anhydrous)Water/PBS causes slow hydrolysis of the ester bond. DMSO stabilizes the molecule.
Stock Conc. 10 - 50 mM High concentrations prevent oxidative degradation. Avoid dilute stocks (<1 mM).
Storage -80°C (Single-use aliquots)The benzoyl ester is thermally labile. Repeated freeze-thaw cycles cleave the benzoyl group, leaving inactive mussaenosidic acid.[1]
Working Sol. Prepare fresh in mediaDo not store intermediate dilutions. The half-life of the ester bond decreases significantly in pH 7.4 media.
Troubleshooting FAQ: Precipitation

Q: I see fine crystals when adding HM stock to the cell media. A: This is "solvent shock."

  • Fix: Pre-dilute your DMSO stock into a small volume of serum-free media while vortexing, then add this mixture to the full volume of complete media.

  • Limit: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity from masking HM activity.

Module 2: Anti-Inflammatory Assay Optimization (RAW 264.7)

Context: HM exerts anti-inflammatory effects by inhibiting NO production and cytokine release (TNF-


1
Critical Control Points
1. The Serum Esterase Problem

Issue: Fetal Bovine Serum (FBS) contains esterases that can hydrolyze the p-hydroxybenzoyl group of HM, rendering it less active.

  • Protocol Adjustment: Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) for all HM incubation steps. This denatures the esterases and preserves compound integrity during the 24-hour incubation.

2. Nitric Oxide (NO) Assay Interference

Issue: The Griess reaction relies on colorimetric detection at 540 nm. Phenol red in DMEM interferes with this reading.

  • Protocol Adjustment:

    • Use Phenol Red-Free DMEM for the final 24-hour incubation.

    • Alternatively, transfer supernatants to a clear 96-well plate for reading, ensuring no cell debris is transferred (centrifuge at 1000 x g for 5 min).

3. Cytotoxicity vs. Activity

Issue: A reduction in NO might be due to cell death, not pathway inhibition.[1]

  • Validation Step: You must multiplex your Griess assay with a viability assay (CCK-8 or MTS).

  • Warning: Avoid MTT. HM is a reducing agent (antioxidant) and can directly reduce MTT tetrazolium to formazan, causing false "high viability" readings. Use CCK-8 (WST-8) instead, as it is less susceptible to direct reduction by phytochemicals.[1]

Module 3: Visualizing the Mechanism of Action

To interpret your Western Blot or qPCR data, you must understand the specific signaling nodes HM targets. HM inhibits the phosphorylation of p65 (NF-

Pathway Diagram: HM Inhibition of LPS-Induced Inflammation[1]

HM_Mechanismcluster_MAPKMAPK Pathwaycluster_NFkBNF-κB PathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88TLR4->MyD88ERKp-ERK1/2MyD88->ERKJNKp-JNKMyD88->JNKp38p-p38MyD88->p38IKKIKK ComplexMyD88->IKKHM6'-(p-Hydroxybenzoyl)mussaenosidic acidHM->ERKHM->JNKHM->p38HM->IKKInhibitsNucleusNucleus: Pro-inflammatory Gene Expression(iNOS, COX-2, TNF-α, IL-6)ERK->NucleusJNK->Nucleusp38->NucleusIkBIκBα(Degradation)IKK->IkBPhosphorylationp65NF-κB p65(Nuclear Translocation)IkB->p65Releasesp65->Nucleus

Figure 1: Schematic representation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HM) inhibiting LPS-induced inflammatory signaling.[1] HM blocks the phosphorylation of MAPK proteins and the IKK/NF-

Module 4: Osteogenic Assay Specifics (MC3T3-E1)

Context: HM promotes osteoblast differentiation. These assays (ALP, Alizarin Red) require long-term culture (7–21 days), introducing "Edge Effect" variability.[1]

Troubleshooting Long-Term Assays
SymptomCauseSolution
Higher activity in outer wells Evaporation concentrates the media and drug in edge wells.Do not use edge wells for data. Fill them with sterile PBS. Use a gas-permeable plate seal to reduce evaporation.[2]
Peeling cell monolayer Over-confluence or drug toxicity during 21-day culture.Ensure initial seeding density is optimized (e.g., 5,000 cells/cm²). Change media every 2 days gently (pipette against the wall, not the cells).
Inconsistent Mineralization Precipitation of Calcium from the media, not the cells.Wash cells 2x with PBS before fixation to remove non-specific calcium precipitates from the media.

References

  • Compound Properties & Iridoid Bioactivity

    • Source: PubChem.[3] (n.d.). 6'-(p-Hydroxybenzoyl)mussaenosidic acid.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

    • Context: Physicochemical properties and structural data.[8]

  • Anti-Inflamm

    
    B/MAPK): 
    
    • Source: Zhou, J., et al. (2018).[1] Anti-inflammatory effect of amentoflavone in LPS-treated BV2 microglia. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Context: While specific to amentoflavone, this reference validates the standard LPS/NF- B/MAPK workflow and Western Blot protocols used for phytochemical analysis in the provided troubleshooting framework.
  • General Iridoid Assay Variability

    • Source: Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Retrieved from [Link]

    • Context: Technical grounding for cell seeding and pipetting variability sections.[9][10]

  • Osteogenic Assay Mechanisms

    • Source: Zhang, Y., et al. (2014).[1][7] Iridoid glycosides from Vitex negundo. (Inferred from general Vitex literature regarding osteogenic potential of iridoids).

    • Note: Specific osteogenic mechanism for HM is inferred from structural analogs (mussaenosidic acid) and general Vitex efficacy in bone remodeling.

Technical Support Center: Stability & Handling of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid

[1][2][3]

Ticket ID: HM-STAB-GUIDE-001 Status: Active Last Updated: February 27, 2026 Subject: Optimization of Experimental Conditions for 6'-(p-Hydroxybenzoyl)mussaenosidic Acid[1][2][3]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent HPLC peak areas, non-linear standard curves, or spontaneous degradation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (hereafter referred to as 6-HM ) in your biological matrices.

6-HM is a "dual-threat" molecule regarding stability.[1][2][3] As an acylated iridoid glycoside , it possesses two chemically distinct points of failure:

  • The Glycosidic Linkage: Susceptible to acid hydrolysis and enzymatic cleavage (glucosidases).[2][3]

  • The Ester Bond (p-Hydroxybenzoyl group): Highly susceptible to alkaline hydrolysis (saponification) and esterases.[1][2][3]

This guide provides the protocols necessary to navigate these vulnerabilities and ensure data integrity.

Part 1: The Chemical Environment (Solvents & pH)[1][2]

Critical Stability Data
ParameterOptimal RangeDanger ZoneMechanistic Reason for Failure
pH 5.0 – 6.5 < 3.0 or > 7.5Acid: Cleaves glucose, leading to unstable aglycone polymerization (blue/black precipitate).Base: Hydrolyzes the p-hydroxybenzoyl ester, converting 6-HM into Mussaenosidic acid.[1][3]
Solvent Methanol (MeOH) Water (Long-term)Water promotes hydrolysis. MeOH stabilizes the iridoid ring and inhibits microbial growth.[3]
Temperature -20°C (Storage) > 40°CThermal energy accelerates ester hydrolysis and ring opening.[2][3]
Troubleshooting: Buffer Selection

User Question: "I am running a bioassay at pH 7.4 (PBS). My compound disappears within 4 hours. Why?"

Technical Diagnosis: At physiological pH (7.4), the ester bond linking the p-hydroxybenzoyl moiety to the iridoid core undergoes slow saponification. While necessary for cell culture, this pH is fatal for long-term chemical stability.[2][3]

Protocol:

  • Stock Solutions: Always prepare stocks in 100% DMSO or Methanol .[2][3] Avoid aqueous buffers for storage.[2][3]

  • Assay Modification: If a physiological pH is required, prepare the working solution immediately before use.[2][3]

  • Quenching: Stop reactions by acidification (to pH 3-4) or immediate freezing in liquid nitrogen to halt ester hydrolysis.

Part 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting.[2][3] The diagram below illustrates the two distinct degradation pathways based on pH extremes.

HM_DegradationHM6'-(p-Hydroxybenzoyl)mussaenosidic Acid(Native)Acid_CondAcidic Conditions(pH < 3.0)HM->Acid_CondBase_CondBasic Conditions(pH > 7.5)HM->Base_CondAglyconeUnstable Aglycone+ GlucoseAcid_Cond->AglyconeGlycosidic HydrolysisDeacylMussaenosidic Acid(De-acylated)Base_Cond->DeacylEster HydrolysisBenzoicp-Hydroxybenzoic AcidBase_Cond->BenzoicByproductPolymerBlue/Black Polymers(Irreversible Loss)Aglycone->PolymerRing Opening &Polymerization

Caption: Figure 1. Dual degradation pathways of 6-HM.[3] Acidic environments attack the sugar linkage, while basic environments attack the ester side-chain.

Part 3: Extraction & Handling Protocols

User Question: "My extraction yield from Vitex negundo leaves is lower than literature values. I am using water at 60°C."

Technical Diagnosis: Using warm water activates endogenous beta-glucosidases and esterases present in the plant material before the heat denatures them.[2] This "enzymatic window" destroys 6-HM during the extraction process.[2][3]

Optimized Extraction Protocol (Enzyme Inactivation)
  • Harvest & Dry: Shade-dry leaves immediately. Do not ferment.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) (70-95%).[1][2][3]

    • Why? Alcohol denatures enzymes instantly and solubilizes the iridoid efficiently.[3]

  • Method: Microwave-Assisted Extraction (MAE) or Ultrasonication.[1][2][3]

    • MAE Settings: 350W, <50°C, 10 minutes.

    • Reference: MAE has shown higher efficiency for iridoids compared to Soxhlet due to shorter thermal exposure [1].[2][3]

  • Filtration: Filter immediately through a 0.22 µm PTFE membrane.[2][3]

Part 4: LC-MS/HPLC Troubleshooting

Issue: Peak broadening or splitting in HPLC. Cause: On-column hydrolysis due to acidic mobile phases.[1][2][3]

Recommended Mobile Phase:

  • A: Water + 0.1% Formic Acid (pH ~2.7).[1][2][3] Note: While acidic, the residence time on the column is short enough to prevent degradation if temperature is controlled.

  • B: Acetonitrile (ACN).[1][2][3]

  • Column Temp: Maintain at 25°C . Do NOT set oven to 40°C+.

Issue: Carryover or Ghost Peaks. Cause: Polymerization of the aglycone on the column frit.[2] Solution: Wash column with 90% MeOH/10% Water between runs.[2][3]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw my samples?

  • Answer: Limit freeze-thaw cycles. Each cycle introduces micro-pH changes during crystallization that can hydrolyze the ester.[3] Aliquot stocks into single-use vials stored at -80°C.

Q2: Is 6-HM light sensitive?

  • Answer: Yes, moderately. The p-hydroxybenzoyl moiety is a conjugated system that can undergo photo-isomerization or oxidation.[1][2][3] Always use amber glass vials or wrap containers in aluminum foil [2].

Q3: How do I validate my standard curve?

  • Answer: Prepare standards in Methanol . If you must use water/buffer for injection compatibility, inject within 30 minutes of preparation.[3] If the peak area of the low concentration standard drops by >5% over an injection sequence, your autosampler is likely too warm.[3] Set the autosampler temperature to 4°C.

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 133554308, 6'-(p-Hydroxybenzoyl)mussaenosidic acid. Retrieved from [Link]

  • Suomi, J., et al. (2000).[3] Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 868(1), 73-83.[2][3] Retrieved from [Link]

  • Morikawa, T., et al. (2020).[2][3][5] Acylated iridoid glycosides with hyaluronidase inhibitory activity from the rhizomes of Picrorhiza kurroa. Journal of Natural Medicines. Retrieved from [Link]

Method refinement for accurate quantification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the quantification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (6'-HMA) . As a structurally complex iridoid glucoside primarily isolated from Vitex negundo and Vitex trifolia ()[1], 6'-HMA presents unique analytical challenges. Its accurate quantification in complex biological or botanical matrices requires stringent chromatographic resolution to separate it from positional isomers (like agnuside and negundoside) and robust sample preparation to mitigate severe matrix effects ()[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for researchers and drug development professionals.

Core Methodology & Analytical Workflow

To ensure self-validating and reproducible results, the analytical workflow must systematically isolate the analyte from matrix interferents before introduction to the mass spectrometer.

LCMS_Workflow cluster_prep Sample Preparation (Matrix Mitigation) cluster_analysis UHPLC-MS/MS Quantification N1 Raw Extract (Vitex sp. Matrix) N2 SPE Clean-up (HLB Polymeric Sorbent) N1->N2 Removes Salts/Sugars N3 Chromatographic Separation (Sub-2 µm C18, Acidic Mobile Phase) N2->N3 60% MeOH Eluate N4 ESI(-) MS/MS Detection (MRM Mode, m/z 495.4 -> 137.0) N3->N4 Resolves Isomers N5 Data Processing (Matrix-Matched Calibration) N4->N5 Peak Integration

Workflow for the extraction, chromatographic separation, and MS/MS quantification of 6'-HMA.

Step-by-Step Experimental Protocols

Protocol: Solid Phase Extraction (SPE) Clean-up

Direct injection of crude plant extracts introduces highly polar sugars (causing MS ion suppression) and lipophilic tannins (which irreversibly foul C18 columns). This SPE protocol utilizes a Hydrophilic-Lipophilic Balance (HLB) sorbent to isolate 6'-HMA.

  • Extraction: Weigh 100 mg of pulverized Vitex sample into a 15 mL centrifuge tube. Add 5.0 mL of 70% Methanol (aq).

  • Sonication: Sonicate for 30 minutes at room temperature to disrupt cellular matrices. Centrifuge at 10,000 × g for 10 minutes to pellet debris.

  • SPE Conditioning: Condition a 30 mg/1 mL polymeric reversed-phase SPE cartridge with 1.0 mL LC-MS grade Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load 1.0 mL of the clarified extract supernatant onto the cartridge at a controlled flow rate of 1 drop/second.

  • Interferent Wash: Wash with 2.0 mL of 5% Methanol in Water. Causality: This critical step elutes highly polar interferents (sugars, organic acids) that elute in the LC void volume and cause severe ion suppression.

  • Target Elution: Elute 6'-HMA with 2.0 mL of 60% Methanol in Water. Causality: 60% Methanol is strong enough to desorb the iridoid glycosides while leaving highly lipophilic chlorophylls and waxes trapped on the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of your initial mobile phase prior to injection.

Quantitative Data & MS Parameters

To ensure optimal ionization and fragmentation, parameters must be tuned specifically for the acidic nature of the iridoid core and the esterified phenolic group.

Table 1: Optimized UHPLC-MS/MS (Negative ESI) Parameters

ParameterSetting / ValueMechanistic Rationale
Analytical Column Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm)High theoretical plate count is strictly required to resolve 6'-HMA from its positional isomers (agnuside/negundoside).
Mobile Phase A Water + 0.1% Formic AcidProtons suppress the ionization of the carboxylic acid group (pKa ~4.5), preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and different selectivity (α) compared to methanol, aiding isomer resolution.
Precursor Ion [M-H]⁻ m/z 495.46'-HMA readily deprotonates at the phenolic hydroxyl group in ESI(-).
Quantifier MRM m/z 495.4 → 137.0Represents the highly favorable cleavage of the p-hydroxybenzoate moiety.
Qualifier MRM m/z 495.4 → 297.1Corresponds to the secondary fragmentation of the iridoid core.
Collision Energy (CE) 25 VEmpirically optimized for maximal yield of the m/z 137.0 product ion.

Knowledge Base (FAQs)

Q1: Why is negative electrospray ionization (ESI-) preferred over positive mode (ESI+) for 6'-HMA? A1: 6'-HMA (C₂₃H₂₈O₁₂) contains a phenolic hydroxyl group on the p-hydroxybenzoyl moiety and a free carboxylic acid group on the iridoid core ()[3]. Because these acidic functional groups readily donate protons in solution, ESI in negative mode yields a highly stable and abundant deprotonated molecule[M-H]⁻ at m/z 495.4. Conversely, positive mode often results in a complex, unpredictable mixture of sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) that fragment poorly and ruin quantitative reproducibility.

Q2: Can I use a standard HPLC-UV system if I don't have access to an LC-MS/MS? A2: Yes. 6'-HMA has a strong chromophore due to the p-hydroxybenzoyl group, exhibiting an absorption maximum (λmax) near 254 nm. A validated isocratic HPLC-PDA method using 15% Acetonitrile and 85% Water containing 0.05% Trifluoroacetic acid (TFA) can successfully quantify the compound ()[2]. However, because UV detection lacks the mass selectivity of MS/MS, the SPE clean-up step becomes absolutely mandatory to prevent co-eluting matrix peaks from artificially inflating your calculated concentrations.

Troubleshooting Desk

Issue 1: Severe co-elution of 6'-HMA with negundoside and agnuside.

  • Symptom: A broad, merged peak or a peak with a distinct shoulder appears in the chromatogram.

  • Root Cause: These compounds are positional isomers. They share the exact same molecular weight (m/z 496.46) and possess highly similar hydrophobicities.

  • Resolution:

    • Flatten the Gradient: Decrease the rate of change in your mobile phase gradient. For example, hold at 15% B for 5 minutes before ramping.

    • Change Organic Modifier: If using Methanol, switch to Acetonitrile. Acetonitrile acts as a stronger proton acceptor and often provides the necessary selectivity (α) difference to separate closely related rigid isomers.

    • Temperature Control: Lower the column compartment temperature from 40°C to 25°C. Lower temperatures increase the interaction time with the stationary phase, which enhances the resolution of isomeric structures.

Issue 2: Rapid loss of MS signal intensity across a batch of 50+ samples.

  • Symptom: The peak area of the internal standard drops by >30% from the first to the last injection.

  • Root Cause: Matrix-induced ion suppression caused by the build-up of non-volatile plant lipids and tannins on the ESI spray shield and capillary entrance.

  • Resolution:

    • Implement a Divert Valve: Program the LC-MS divert valve to send the first 2 minutes (void volume containing salts/sugars) and the last 5 minutes (highly lipophilic column wash) to waste, rather than into the MS source.

    • Matrix-Matched Calibration: Always prepare your calibration curve in a blank matrix extract rather than neat solvent. This self-validating step ensures that any residual suppression affects the calibrants and the unknown samples equally, neutralizing the error.

Issue 3: Peak tailing of 6'-HMA during chromatographic separation.

  • Symptom: The analyte peak exhibits an asymmetry factor (As) > 1.5.

  • Root Cause: Secondary interactions between the free carboxylic acid group of 6'-HMA and residual active silanol groups on the silica-based C18 column.

  • Resolution: Ensure the mobile phase pH is strictly maintained below 3.0 (using 0.1% Formic Acid or 0.05% TFA). This ensures the carboxylic acid moiety remains fully protonated (neutral), eliminating ionic secondary interactions.

References

  • Sehgal, C.K., Taneja, S.C., Dhar, K.L., & Atal, C.K. (1983). 6'-p-Hydroxybenzoyl Mussaenosidic Acid, an Iridoid Glucoside from Vitex negundo. Phytochemistry, 22(4), 1036-1038. URL:[Link]

  • Dhanani, T., Shah, S., & Kumar, S. (2015). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 321-331. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133554308, 6'-(p-Hydroxybenzoyl)mussaenosidic acid. PubChem. URL:[Link]

Sources

Strategies to minimize degradation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6'-(p-Hydroxybenzoyl)mussaenosidic Acid (HBMA) Stability

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket ID: HBMA-STAB-001[1]

Introduction: The Chemical Vulnerability Profile

Welcome to the technical support interface for 6'-(p-Hydroxybenzoyl)mussaenosidic acid (HBMA).[1] As a researcher working with Vitex negundo or Barleria isolates, you are likely aware that HBMA is an acylated iridoid glycoside .[1] This structural classification dictates its stability profile.[1]

To preserve this compound, you must mitigate three primary chemical threats:

  • Ester Hydrolysis: The p-hydroxybenzoyl group at the C-6' position is attached via an ester linkage.[1] This is the "weakest link," highly susceptible to alkaline pH and enzymatic activity (esterases).[1]

  • Glycosidic Cleavage: The bond between the iridoid aglycone and the glucose moiety is acid-labile.[1]

  • Oxidative Polymerization: The phenolic hydroxyl group on the benzoyl moiety makes the compound sensitive to light and oxidation, leading to browning (quinone formation).[1]

Module 1: Critical Storage Parameters (The "Why" and "How")

Q: What is the single biggest mistake researchers make with HBMA?

A: Storing it in aqueous solution at room temperature, particularly in non-buffered solvents.[1]

  • The Science: In water, spontaneous hydrolysis of the ester bond occurs, especially if the pH drifts. The rate of hydrolysis is temperature-dependent.[1]

  • The Fix: Always store the "Master Stock" as a lyophilized solid at -20°C. If solution storage is mandatory, use anhydrous DMSO or Methanol and store at -80°C.

Q: My HPLC retention time shifted. Did my compound degrade?

A: Likely, yes.[1] This is a classic sign of De-acylation .[1]

  • Diagnosis: If your peak shifted to a lower retention time (became more polar), you likely lost the hydrophobic p-hydroxybenzoyl group.[1]

  • Product Formed: Mussaenosidic acid + p-Hydroxybenzoic acid.[1][2]

  • Verification: Check for the emergence of a new peak corresponding to p-hydroxybenzoic acid (often elutes earlier in reverse-phase C18 systems).

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose issues with your HBMA aliquots.

Symptom Probable Cause Mechanism Corrective Action
Peak Splitting pH InstabilityPartial hydrolysis or epimerization of the iridoid ring.[1]Ensure mobile phase pH is buffered (pH 3.0–5.0 is ideal for HPLC).[1] Avoid neutral/basic water.[1]
Yellowing/Browning OxidationPhenolic oxidation to quinones (light/air exposure).[1]Use amber glass vials. Purge headspace with Nitrogen/Argon before sealing.[1]
Precipitation Solubility ShockHigh concentration in aqueous buffer.[1]Dissolve first in DMSO/MeOH, then dilute.[1] Keep organic ratio >5% in final solution.[1]
Mass Spec Signal Loss Ion SuppressionIncompatible solvent additives (e.g., non-volatile salts).[1]Use volatile buffers (Formic acid, Ammonium acetate) for LC-MS.[1]

Module 3: Step-by-Step Protocols

Protocol A: Long-Term Storage of Solid Reference Standard

Objective: Preserve >98% purity for 12+ months.

  • Container Selection: Use a tightly sealed amber glass vial with a Teflon-lined screw cap.[1] Plastic tubes (Eppendorf) are permeable to oxygen over long periods.[1]

  • Desiccation: Place the vial inside a secondary container (jar/box) containing active silica gel or molecular sieves.

    • Reason: Moisture catalyzes hydrolysis even in the solid state.[1]

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal).

  • Equilibration: Before opening the vial, allow it to warm to room temperature for 30 minutes inside a desiccator.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[1]

Protocol B: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable liquid stock for serial dilution.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or HPLC-grade Methanol .[1]

    • Avoid: Water, Ethanol (less stable), or unbuffered saline.[1]

  • Dissolution: Weigh the HBMA powder accurately. Add solvent to reach 10 mM concentration.[1] Vortex briefly.

  • Aliquotting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber HPLC vials or PCR tubes.

    • Reason: Prevents freeze-thaw cycles.[1] Each cycle degrades ~1-3% of the compound.[1]

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Module 4: Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of HBMA if stored improperly.

HBMA_Degradation cluster_0 Primary Degradation Risks HBMA 6'-(p-Hydroxybenzoyl) mussaenosidic acid (Active Compound) Mussaenosidic Mussaenosidic Acid (Loss of Bioactivity) HBMA->Mussaenosidic Ester Hydrolysis (High pH / Enzymes) pHBA p-Hydroxybenzoic Acid (Common Impurity) HBMA->pHBA Release of Side Chain Aglycone Unstable Aglycone (Polymerizes Rapidly) HBMA->Aglycone Glycosidic Cleavage (Low pH / High Temp) Glucose Glucose HBMA->Glucose Release of Sugar Quinone Quinone/Polymers (Brown Precipitate) HBMA->Quinone Oxidation (Light / O2)

Figure 1: Primary degradation pathways of HBMA showing susceptibility to pH (hydrolysis) and oxidation.[1]

Module 5: Storage Decision Tree

Follow this logic flow to determine the optimal handling for your specific experiment.

Storage_Decision Start Start: How will you use HBMA? Usage Immediate Use vs. Long Term? Start->Usage LongTerm Long Term Storage (> 1 week) Usage->LongTerm Stockpile ShortTerm Immediate Use (< 24 hours) Usage->ShortTerm Experiment Day Solid Is it Solid? LongTerm->Solid Action3 Keep on Ice (4°C) Protect from Light Use within 6 hours ShortTerm->Action3 Solution Is it in Solution? Solid->Solution No Action1 Store at -20°C Desiccated + Dark Solid->Action1 Yes Action2 Solvent: Anhydrous DMSO Temp: -80°C Single-use Aliquots Solution->Action2 Yes

Figure 2: Decision matrix for selecting storage conditions based on experimental timeline and physical state.

References

  • Sigma-Aldrich. (n.d.).[1] 6′-(p-Hydroxybenzoyl)mussaenosidic acid Product Information. Retrieved from [1]

  • PubChem. (n.d.).[1] 6'-(p-Hydroxybenzoyl)mussaenosidic acid (CID 133554308).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Wang, X., et al. (2022).[1][4] Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. PMC. Retrieved from (Demonstrates the pH-dependent hydrolysis of ester bonds in similar iridoid glycosides).

  • Tiwari, N., et al. (2013).[1] Stability of iridoid glycosides: A review. (General reference for iridoid stability mechanisms).

  • United States Pharmacopeia (USP). (n.d.).[1] General Chapter <11> USP Reference Standards - Storage and Handling. Retrieved from [1]

Sources

Validation & Comparative

Validating the Anti-Inflammatory Efficacy of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid: A Comparative Guide Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward plant-derived secondary metabolites to circumvent the adverse gastrointestinal and cardiovascular profiles of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), iridoid glucosides have emerged as highly promising candidates. 6'-(p-Hydroxybenzoyl)mussaenosidic acid (PubChem CID: 133554308)[1] is a potent bioactive iridoid glucoside predominantly isolated from the medicinal plants Vitex negundo and Vitex trifolia[2][3].

As a Senior Application Scientist, I have designed this guide to provide researchers with an objective, field-proven framework for validating the anti-inflammatory performance of 6'-(p-Hydroxybenzoyl)mussaenosidic acid. By benchmarking this compound against gold-standard therapeutics (Dexamethasone and Indomethacin), we can accurately map its pharmacological viability.

Mechanistic Rationale & Pathway Analysis

Unlike classical NSAIDs that directly and irreversibly bind to Cyclooxygenase (COX) active sites, iridoid glucosides typically exert upstream immunomodulatory effects. Current phytochemical research indicates that compounds from Vitex species downregulate the NF-κB and MAPK signaling cascades[3].

By preventing the nuclear translocation of NF-κB, 6'-(p-Hydroxybenzoyl)mussaenosidic acid effectively halts the transcription of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), COX-2, and primary cytokines (TNF-α, IL-6). This upstream intervention offers a broader spectrum of anti-inflammatory action compared to selective COX-2 inhibitors.

Pathway Stimulus LPS / Inflammatory Stimulus Receptor TLR4 Receptor Stimulus->Receptor TF NF-κB Translocation Receptor->TF Kinase MAPK Phosphorylation (p38, ERK, JNK) Receptor->Kinase Drug 6'-(p-Hydroxybenzoyl) mussaenosidic acid Drug->TF Inhibits Drug->Kinase Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TF->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) TF->Enzymes Kinase->Cytokines Kinase->Enzymes

Mechanistic pathway of 6'-(p-Hydroxybenzoyl)mussaenosidic acid inhibiting NF-κB and MAPK signaling.

Quantitative Data Comparison

To establish a robust pharmacological baseline, it is critical to benchmark the experimental compound against known drugs. The table below synthesizes the comparative performance metrics of 6'-(p-Hydroxybenzoyl)mussaenosidic acid against standard reference drugs in validated in vitro and in vivo models[3][4].

Therapeutic AgentTarget Assay / ModelEffective Dose / IC₅₀Efficacy MetricPrimary Mechanism of Action
6'-(p-Hydroxybenzoyl)mussaenosidic acid RAW 264.7 (NO Production)~15.0 - 25.0 μMModerate-High NO InhibitionUpstream NF-κB / MAPK Inhibition
Dexamethasone (Standard)RAW 264.7 (NO Production)~1.5 - 3.0 μMHigh NO InhibitionGlucocorticoid Receptor Agonist
6'-(p-Hydroxybenzoyl)mussaenosidic acid Rat Paw Edema (In Vivo)50 mg/kg~45-55% Edema ReductionMulti-target (COX-2/iNOS downreg.)
Indomethacin (Standard)Rat Paw Edema (In Vivo)10 mg/kg~60-70% Edema ReductionNon-selective COX Inhibition

Note: While Dexamethasone and Indomethacin show higher absolute potency (lower IC₅₀/Dose), the iridoid glucoside offers a superior safety profile by avoiding direct steroidal side effects and severe gastric mucosal damage.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every assay must be designed as a self-validating system . This means incorporating internal controls that simultaneously verify the health of the biological model, the success of the inflammatory induction, and the sensitivity of the assay to therapeutic intervention.

Workflow Phase1 In Vitro Assay LPS-RAW 264.7 Sub1 Cell Viability (MTT) & NO Production Phase1->Sub1 Phase2 In Vivo Assay Carrageenan Paw Edema Sub2 Plethysmometer Volume Measurement Phase2->Sub2 Comp1 Compare vs. Dexamethasone Sub1->Comp1 Comp2 Compare vs. Indomethacin Sub2->Comp2

Dual-phase experimental workflow for validating anti-inflammatory efficacy against known drugs.

Protocol A: In Vitro LPS-Induced RAW 264.7 Macrophage Assay

Causality behind the model : RAW 264.7 murine macrophages are selected because they robustly express Toll-Like Receptor 4 (TLR4). When exposed to Lipopolysaccharide (LPS), TLR4 triggers a highly reproducible inflammatory cascade, making it the ideal environment to test NF-κB inhibitors. Nitric Oxide (NO) is measured via the Griess Reagent because NO itself is highly unstable; the reagent detects nitrite, its stable degradation product.

Self-Validating Setup :

  • Blank (Media only) : Validates that there is no background absorbance from the phenol red in the media.

  • Negative Control (Cells + Vehicle) : Establishes the baseline physiological NO production.

  • Positive Control (Cells + 1 μg/mL LPS) : Validates successful inflammatory induction.

  • Reference Control (Cells + LPS + 5 μM Dexamethasone) : Validates the assay's sensitivity to a known anti-inflammatory drug.

Step-by-Step Methodology :

  • Seed RAW 264.7 cells in a 96-well plate at a density of

    
     cells/well and incubate for 24 hours at 37°C (5% CO₂).
    
  • Pre-treat the cells with varying concentrations of 6'-(p-Hydroxybenzoyl)mussaenosidic acid (5, 10, 25, 50 μM) or Dexamethasone (5 μM) for 2 hours. Causality: Pre-treatment allows the compound to enter the cell and block the signaling pathways before the inflammatory stimulus arrives.

  • Stimulate the cells by adding LPS (final concentration 1 μg/mL) and incubate for 24 hours.

  • Transfer 100 μL of the supernatant to a new plate and add 100 μL of Griess Reagent. Incubate in the dark for 10 minutes.

  • Measure absorbance at 540 nm using a microplate reader.

  • Parallel MTT Assay : Always run a parallel MTT cell viability assay. Causality: This ensures that a reduction in NO is due to true anti-inflammatory activity, not simply because the compound is cytotoxic and killing the macrophages.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Causality behind the model : Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is driven by COX-2 and prostaglandin release. Measuring paw volume at the 4-hour mark specifically isolates the compound's efficacy against prostaglandin-mediated inflammation, allowing a direct mechanistic comparison with Indomethacin.

Self-Validating Setup :

  • Sham Control (Saline Injection) : Validates that the injection trauma itself is not causing the measured edema.

  • Disease Control (Carrageenan + Vehicle) : Establishes the maximum inflammatory response.

  • Reference Control (Carrageenan + Indomethacin 10 mg/kg) : Validates the model's responsiveness to standard COX inhibition.

Step-by-Step Methodology :

  • Familiarize Wistar rats (150-200g) to laboratory conditions for 7 days prior to the experiment. Fast the animals for 12 hours before dosing to ensure uniform gastrointestinal absorption.

  • Administer 6'-(p-Hydroxybenzoyl)mussaenosidic acid (25, 50 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.) via oral gavage.

  • Wait 1 hour. Causality: This allows sufficient time for systemic absorption and distribution of the therapeutic agents.

  • Inject 0.1 mL of 1% w/v λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition relative to the Disease Control group.

References

  • National Center for Biotechnology Information. "6'-(p-Hydroxybenzoyl)mussaenosidic acid | C23H28O12 | CID 133554308." Source: PubChem. URL:[Link]

  • Sehgal, C.K., et al. "6'-p-Hydroxybenzoyl Mussaenosidic Acid, an Iridoid Glucoside from Vitex negundo." Phytochemistry, 1983. Source: SCIRP. URL:[Link]

  • Sengul, et al. "Traditional Medicinal Uses, Phytochemistry, Biological Properties, and Health Applications of Vitex sp." Nutrients, 2022. Source: PMC. URL:[Link]

  • Dhanani, T., et al. "A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species." Macedonian Journal of Chemistry and Chemical Engineering, 2015. Source: MJCCE. URL:[Link]

Sources

Head-to-head comparison of 6'-(p-Hydroxybenzoyl)mussaenosidic acid and negundoside bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Phytochemists

Executive Summary: The Regioisomer Divergence

In the pharmacological evaluation of Vitex negundo iridoids, Negundoside (2'-O-p-hydroxybenzoyl mussaenosidic acid) and 6'-(p-Hydroxybenzoyl)mussaenosidic acid represent a classic case of regioisomeric functional divergence.

While both compounds share the mussaenosidic acid core and exhibit potent antioxidant profiles, their therapeutic utility diverges based on the acylation site on the glucose moiety:

  • Negundoside is the hepatoprotective standard , with validated efficacy in stabilizing hepatocellular calcium homeostasis and preventing lipid peroxidation in CCl4-induced toxicity models.[1]

  • 6'-(p-Hydroxybenzoyl)mussaenosidic acid demonstrates superior anti-inflammatory potency , exhibiting lower IC50 values for Nitric Oxide (NO) radical inhibition compared to its 2'-counterpart.

Verdict: Select Negundoside for liver fibrosis and hepatotoxicity applications. Prioritize the 6'-isomer for upstream inflammation modulation and NO suppression workflows.

Chemical Architecture & Structural Logic

Both compounds are acylated iridoid glycosides. The core pharmacophore is mussaenosidic acid, but the attachment point of the p-hydroxybenzoyl group dictates their steric interactions with biological targets.

FeatureNegundoside 6'-(p-Hydroxybenzoyl)mussaenosidic acid
IUPAC Name 2'-O-(4-hydroxybenzoyl)mussaenosidic acid6'-O-(4-hydroxybenzoyl)mussaenosidic acid
Acylation Site C2-OH of the glucose moietyC6-OH (primary alcohol) of the glucose moiety
Molecular Formula C23H28O12C23H28O12
Steric Profile Bulkier near the anomeric center; rigidifies the glycosidic linkage.Acyl group extends from the flexible hydroxymethyl arm; higher rotational freedom.
Key Solubility Soluble in MeOH, EtOH, DMSOSoluble in MeOH, EtOH, DMSO

Structural Insight: The C6-position acylation in the 6'-isomer allows the p-hydroxybenzoyl group to extend further into solvent space, potentially facilitating better docking into the inducible Nitric Oxide Synthase (iNOS) active site or upstream kinase domains, explaining its superior NO inhibition.

Therapeutic Efficacy: Head-to-Head Data

The following data aggregates direct comparative studies, specifically focusing on radical scavenging and inflammatory modulation.

A. Antioxidant & Anti-Inflammatory Profile

Data Source: Comparative bioassays of Vitex trifolia/negundo isolates (Reference 1, 3).

Assay ModelMetricNegundoside 6'-(p-Hydroxybenzoyl)mussaenosidic acid Performance Delta
DPPH Radical Scavenging IC50 (μg/mL)9.9610.31Neutral (Statistically insignificant difference)
NO Radical Inhibition IC50 (μg/mL)16.2513.51 6'-Isomer is ~17% more potent
Lipid Peroxidation MechanismPotent inhibitor (cPLA2 path)Assumed similar (Class effect)Negundoside has more specific validation
B. Hepatoprotective Specificity (Negundoside Dominance)

Negundoside has been rigorously characterized in in vitro (HuH-7 cells) and in vivo models.

  • Mechanism: It operates independently of CYP2E1 inhibition. Instead, it preserves cell viability by:

    • Inhibiting phospholipase A2 (cPLA2).[1][2]

    • Restoring intracellular Calcium (Ca2+) homeostasis.[1]

    • Upregulating cAMP synthesis.[2]

  • Outcome: In CCl4-induced toxicity, Negundoside significantly reduces LDH leakage and DNA fragmentation. The 6'-isomer lacks equivalent depth of specific hepatoprotective validation.

Mechanistic Pathways
Diagram 1: Negundoside Hepatoprotective Mechanism

This pathway illustrates how Negundoside mitigates CCl4 toxicity, a unique property not fully established for the 6'-isomer.

Negundoside_Pathway cluster_legend Mechanism of Action CCl4 CCl4 Exposure CYP2E1 CYP2E1 Activation CCl4->CYP2E1 LipidPerox Lipid Peroxidation CYP2E1->LipidPerox Ca_Influx Intracellular Ca2+ Accumulation LipidPerox->Ca_Influx cPLA2 cPLA2 Activation Ca_Influx->cPLA2 CellDeath Apoptosis / Necrosis cPLA2->CellDeath Membrane Damage Negundoside Negundoside Treatment Negundoside->LipidPerox Reduces Negundoside->cPLA2 Inhibits cAMP cAMP Upregulation Negundoside->cAMP Activates cAMP->Ca_Influx Stabilizes Homeostasis

Caption: Negundoside protects hepatocytes by stabilizing Ca2+ flux and inhibiting cPLA2, bypassing direct CYP2E1 interaction.

Experimental Protocols

To ensure reproducibility, use the following validated protocols for isolation and bioactivity assessment.

Protocol A: Selective Isolation (Soxhlet-HPLC Workflow)

Objective: Separate the regioisomers from Vitex negundo leaves.

  • Extraction:

    • Dry leaves (shade-dried) and powder to 40 mesh.

    • Solvent System: 20% Ethanol-Aqueous solution (Optimized yield over pure MeOH).

    • Method: Soxhlet extraction for 6 hours.

  • Fractionation:

    • Concentrate extract under reduced pressure.

    • Partition sequentially: Hexane (removes lipids) → Chloroform → Ethyl Acetate.

    • Target Fraction: The regioisomers concentrate in the Ethyl Acetate/Methanol interface.

  • Purification (HPLC):

    • Column: RP-C18 (250 mm × 4 mm, 5μm).

    • Mobile Phase: Isocratic elution with Acetonitrile (15%) : 0.05% Trifluoroacetic acid in Water (85%).

    • Detection: PDA at 254 nm.

    • Retention Times:

      • p-Hydroxybenzoic acid: ~6.1 min

      • Negundoside: ~11.9 min (Confirm with standard).

      • 6'-Isomer: Elutes close to Negundoside; requires slow gradient for baseline separation.

Protocol B: Nitric Oxide (NO) Inhibition Assay

Objective: Quantify anti-inflammatory potency (IC50).

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 μg/mL) to induce iNOS.

  • Treatment:

    • Treat cells simultaneously with LPS and test compounds (0.5 – 50 μg/mL).

    • Include L-NAME (NOS inhibitor) as a positive control.

  • Measurement (Griess Assay):

    • After 24h incubation, collect 100 μL supernatant.

    • Mix with 100 μL Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 min at RT.

    • Measure Absorbance at 540 nm .

  • Calculation:

    • Target IC50: < 15 μg/mL indicates high potency (Expect ~13.5 μg/mL for 6'-isomer).

References
  • Tiwari, N., et al. (2013). "QC of Vitex species: HPTLC fingerprinting and quantification of marker compounds." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tasduq, S. A., et al. (2008).[2] "Negundoside, an iridoid glycoside from leaves of Vitex negundo, protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride."[1][2] World Journal of Gastroenterology.[2] Link

  • Ono, M., et al. (2004). "New iridoid glucosides from the leaves of Vitex trifolia." Journal of Natural Medicines.
  • Vishal, A., et al. (2005). "Hepatoprotective activity of Vitex negundo against hepatotoxin-induced liver damage."[2] Journal of Ethnopharmacology. Link

  • PubChem Compound Summary. "6'-(p-Hydroxybenzoyl)mussaenosidic acid." Link

Sources

Benchmarking the Purity of Isolated 6'-(p-Hydroxybenzoyl)mussaenosidic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of botanical reference materials demand rigorous analytical validation to meet global pharmacopeial compliance. 6'-(p-Hydroxybenzoyl)mussaenosidic acid (6'-HBMA)—a bioactive iridoid glucoside predominantly isolated from Vitex negundo and Vitex trifolia[1]—serves as a critical analytical marker in drug development. This guide provides an objective, data-driven comparison between an in-house isolated 6'-HBMA batch and a leading commercial standard, establishing a self-validating analytical framework for purity benchmarking.

The Causality of Orthogonal Benchmarking

In botanical standardizations, relying solely on a single analytical technique introduces critical vulnerabilities. As mandated by 2[2], a comprehensive quality characterization must evaluate identity, purity, and content.

An HPLC-UV assay might report >98% purity, but this figure only represents the percentage of UV-absorbing chromophores at a specific wavelength. It is entirely blind to non-chromophoric contaminants such as residual aliphatic solvents, inorganic salts, or co-extracted polysaccharides. To establish a self-validating system , we must employ orthogonal techniques where the blind spots of one method are covered by another:

  • HPLC-DAD establishes the baseline chromatographic purity of the chromophore.

  • LC-MS/ELSD acts as the universal safety net, detecting any non-UV active mass that scatters light, while confirming the exact isotopic mass.

  • Quantitative NMR (qNMR) serves as the ultimate arbiter of structural integrity, capable of identifying isomeric shifts (e.g., distinguishing 6'-HBMA from 2'-HBMA) without requiring a reference standard for the impurity itself.

PurityWorkflow Start Isolated 6'-HBMA Batch HPLC HPLC-DAD (Chromatographic Purity) Start->HPLC LCMS LC-MS/ELSD (Mass & Trace Impurities) Start->LCMS NMR 1H/13C NMR (Structural Integrity) Start->NMR Compare Benchmarking vs. Commercial Standard HPLC->Compare LCMS->Compare NMR->Compare Cert Certified Reference Material (CRM) Compare->Cert

Fig 1. Orthogonal analytical workflow for benchmarking botanical reference standards.

Comparative Data Analysis

To objectively benchmark our in-house isolate, we compared it against the industry-standard3[3]. The quantitative results are summarized below.

Analytical ParameterIn-House Isolated 6'-HBMACommercial Standard (Sigma-Aldrich)Validation Method
Appearance White to off-white powderWhite powderVisual Inspection
Chromatographic Purity 98.6%≥95.0%HPLC-DAD (258 nm)
Universal Purity 98.1%≥95.0%LC-MS/ELSD
Exact Mass (m/z) 495.1502 [M-H]⁻495.1510 [M-H]⁻HRMS (ESI-)
Isomeric Impurities < 0.5% (No 2'-HBMA detected)< 2.0%¹H NMR (600 MHz)
Moisture Content 1.2%Not SpecifiedKarl Fischer Titration

Data Interpretation: The in-house isolated batch demonstrates superior chromatographic and universal purity compared to the commercial baseline. The tight correlation between the UV purity (98.6%) and ELSD purity (98.1%) validates that no significant non-chromophoric adulterants were co-precipitated during the isolation phase.

Step-by-Step Self-Validating Methodologies
Protocol 1: HPLC-DAD Chromatographic Purity
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Isocratic elution of Methanol : 0.1% Formic Acid in Water (35:65 v/v)[4].

  • Flow Rate: 0.6 mL/min.

  • Detection: Photodiode Array (PDA/DAD) scanning from 200–400 nm, with quantitative extraction at 258 nm[4].

  • Causality: The acidic modifier (0.1% formic acid) is strictly required to suppress the ionization of the carboxylic acid moiety on the mussaenosidic acid core. Without this suppression, the compound would exist in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing and inaccurate purity integration.

Protocol 2: LC-MS/ELSD Universal Mass Profiling
  • Ionization: Electrospray Ionization in negative mode (ESI-).

  • ELSD Settings: Drift tube temperature at 50°C, nebulizer gas (N₂) at 3.5 bar.

  • Causality: ESI- is selected because the carboxylic acid and phenolic hydroxyl groups of 6'-HBMA readily deprotonate, yielding a strong [M-H]⁻ precursor ion at m/z 495.15[5]. ELSD is coupled in parallel to detect any non-ionizable, non-UV active aliphatic impurities (such as residual extraction resins or degraded sugars) that would otherwise artificially inflate the purity score.

Protocol 3: Structural Elucidation via NMR
  • Solvent: Deuterated Methanol (CD₃OD).

  • Acquisition: ¹H (600 MHz) and ¹³C (150 MHz) with a relaxation delay (D1) of 10 seconds.

  • Causality: A prolonged relaxation delay ensures that all protons fully return to equilibrium between radiofrequency pulses. This makes the integration areas strictly proportional to the number of nuclei, which is a mandatory physical requirement for absolute purity determination and isomeric differentiation.

Pharmacological Relevance & Pathway Mapping

Benchmarking the purity of 6'-HBMA is not merely an academic exercise; it is a prerequisite for reliable in vitro and in vivo pharmacological testing. Recent computational and in vitro studies highlight that the phytocompounds in Vitex negundo, specifically 6'-HBMA, exhibit competitive6[6]. Trace isomeric impurities (such as 2'-HBMA) can drastically alter binding affinities, leading to irreproducible bioassay results.

Pathway HBMA 6'-HBMA ALK Anaplastic Lymphoma Kinase (ALK) HBMA->ALK Inhibits AChE Acetylcholinesterase (AChE) HBMA->AChE Inhibits Effect1 Inhibition of Tumor Proliferation ALK->Effect1 Effect2 Neuroprotection & Cognitive Support AChE->Effect2

Fig 2. Pharmacological targeting of ALK and AChE pathways by 6'-HBMA.

Conclusion

By employing an orthogonal, self-validating analytical framework, we successfully benchmarked our isolated 6'-HBMA against a leading commercial standard. The integration of HPLC-DAD, LC-MS/ELSD, and qNMR ensures that the reported purity (98.1% universal) is free from the inherent biases of single-detector methodologies. For drug development professionals, implementing these rigorous compendial standards guarantees the integrity of downstream pharmacological and toxicological assays.

References
  • PubChem - 6'-(p-Hydroxybenzoyl)mussaenosidic acid | C23H28O12 | CID 133554308. National Institutes of Health (NIH).5[5]

  • Sehgal, C.K., et al. (1983) - 6'-p-Hydroxybenzoyl Mussaenosidic Acid, an Iridoid Glucoside from Vitex negundo. Phytochemistry, 22, 1036-1038. Scientific Research Publishing. 1[1]

  • Thomas Scientific / Sigma-Aldrich - SIGMA 6'-(p-Hydroxybenzoyl)mussaenosidic acid >=95% (LC/MS-ELSD). 3[3]

  • United States Pharmacopeia (USP) - Quality specifications for articles of botanical origin from the United States Pharmacopeia. National Institutes of Health (NIH). 2[2]

  • ResearchGate - Validated high performance thin layer chromatographic method for simultaneous quantification of major iridoids in Vitex trifolia and their antioxidant studies. 4[4]

  • ResearchGate - Vitex negundo: Bioactivities and Products. 6[6]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6'-(p-Hydroxybenzoyl)mussaenosidic Acid: A Molecule of Interest

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a naturally occurring iridoid glycoside found in various plant species, notably from the genus Vitex.[1] Its chemical structure consists of a core mussaenosidic acid moiety esterified with a p-hydroxybenzoyl group at the 6' position of the glucose unit.[2][3][4] Iridoid glycosides as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

This guide will compare the known biological activities of 6'-(p-Hydroxybenzoyl)mussaenosidic acid with its naturally occurring isomer, negundoside, and discuss the broader SAR of related iridoid glycosides to inform future analog design and development.

Comparative Biological Activity: A Tale of Two Isomers

Direct comparative studies on a wide range of synthetic analogs of 6'-(p-Hydroxybenzoyl)mussaenosidic acid are limited in the current literature. However, a valuable comparison can be drawn from the reported activities of its structural isomer, negundoside (2'-p-hydroxybenzoyl mussaenosidic acid).

CompoundStructureBiological ActivityKey FindingsReference
6'-(p-Hydroxybenzoyl)mussaenosidic acid Mussaenosidic acid with a p-hydroxybenzoyl group at the 6' position of the glucose moiety.[2][3][4]Hepatoprotective, AntioxidantMentioned as a derivative of mussaenosidic acid with known biological properties.[1]
Negundoside (2'-p-Hydroxybenzoyl mussaenosidic acid) Mussaenosidic acid with a p-hydroxybenzoyl group at the 2' position of the glucose moiety.[5]Hepatoprotective, AntioxidantDemonstrated protective effects against CCl4-induced toxicity in HuH-7 cells and oxidative stress.[1][1][5]

Expert Analysis: The positional isomerism of the p-hydroxybenzoyl group between the 6' and 2' positions on the glucose moiety appears to be a critical determinant of biological activity. While both compounds are reported to have hepatoprotective and antioxidant effects, the more extensive characterization of negundoside's activity in specific assays suggests that the 2'-position for the acyl group might be favorable for these particular effects. This observation provides a crucial starting point for the design of new analogs. The causality behind this could be related to the differential accessibility of the acyl group to its biological target or altered conformational flexibility of the entire molecule.

Decoding the Structure-Activity Relationship: Key Structural Motifs and Their Influence

Based on the broader knowledge of iridoid glycoside and phenolic compound bioactivities, we can infer key structural features that likely influence the activity of 6'-(p-Hydroxybenzoyl)mussaenosidic acid and its analogs.

The Role of the Acyl Group

The p-hydroxybenzoyl group is a significant contributor to the molecule's overall bioactivity. The phenolic hydroxyl group is a well-known radical scavenger, likely contributing to the antioxidant properties. The nature and position of this acyl group are prime targets for modification in SAR studies.

Potential Modifications and Expected Outcomes:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the p-hydroxybenzoyl moiety can modulate its electronic properties and lipophilicity, potentially impacting its interaction with biological targets.

  • Varying the Acyl Chain: Replacing the p-hydroxybenzoyl group with other aromatic or aliphatic acyl chains could significantly alter the compound's lipophilicity and steric profile, influencing its cell permeability and target binding. Studies on other natural product derivatives have shown that such modifications can dramatically impact cytotoxicity and other biological activities.[6][7]

  • Positional Isomerism: As evidenced by the comparison with negundoside, altering the point of attachment of the acyl group to the glucose moiety is a critical parameter to explore.

The Iridoid Core and Glycosylation

The iridoid skeleton and the glucose moiety are also essential for activity. The stereochemistry of the iridoid core is known to be crucial for the biological activity of this class of compounds. The glucose unit, apart from being a scaffold for the acyl group, also influences the molecule's solubility and pharmacokinetic properties.

Logical Relationship of Structural Modifications

SAR_Logic cluster_0 Structural Modifications cluster_1 Potential Biological Outcomes A 6'-(p-Hydroxybenzoyl)mussaenosidic acid B Analog with Modified Acyl Group A->B Acyl group modification (e.g., substitution, chain length) C Analog with Modified Iridoid Core A->C Iridoid core modification (e.g., stereochemistry) D Analog with Altered Glycosylation A->D Glycosylation change (e.g., different sugar, deglycosylation) E Altered Anti-inflammatory Activity B->E F Modified Cytotoxicity B->F G Changes in Antioxidant Potential B->G C->E C->F D->E H Improved Pharmacokinetics D->H NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases P_IkB P-IκB IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation Inhibitor 6'-(p-HBM) & Analogs Inhibitor->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: The NF-κB signaling pathway and the hypothesized point of inhibition by 6'-(p-Hydroxybenzoyl)mussaenosidic acid and its analogs.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Causality: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A reduction in NO levels indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of 6'-(p-Hydroxybenzoyl)mussaenosidic acid and its analogs in dimethyl sulfoxide (DMSO).

    • Dilute the compounds to various concentrations in fresh serum-free DMEM.

    • Replace the culture medium with the medium containing the test compounds and incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Experimental Workflow for NO Production Assay

NO_Assay_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Incubate for 24h for adherence seed->adhere treat Treat with test compounds adhere->treat incubate1 Incubate for 1h treat->incubate1 stimulate Stimulate with LPS (1 µg/mL) incubate1->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Perform Griess assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro nitric oxide production assay.

In Vitro Cytotoxicity: MTT Assay

Causality: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity. It is crucial to perform this assay in parallel with activity assays to ensure that the observed effects are not due to general cell death.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Directions and Conclusion

The study of 6'-(p-Hydroxybenzoyl)mussaenosidic acid and its analogs presents a promising area for the discovery of new anti-inflammatory and potentially cytotoxic agents. The existing data, particularly the comparison with its isomer negundoside, provides a solid foundation for further SAR-guided drug design.

Key recommendations for future research include:

  • Systematic Synthesis of Analogs: A focused synthetic effort to create a library of analogs with modifications at the acyl group (substitutions and chain variations) and its position on the glucose moiety is essential.

  • Comprehensive Biological Evaluation: All synthesized analogs should be evaluated in a panel of in vitro assays, including anti-inflammatory (e.g., NO, cytokine production) and cytotoxicity assays against a range of cancer and normal cell lines.

  • Mechanistic Studies: For the most potent compounds, further studies to elucidate their precise mechanism of action, including their effects on different components of the NF-κB signaling pathway, should be conducted.

By adopting a systematic and mechanistically informed approach, the full therapeutic potential of this class of iridoid glycosides can be unlocked.

References

  • Siriwatanametanon, N., et al. (2022). Traditional Medicinal Uses, Phytochemistry, Biological Properties, and Health Applications of Vitex sp. Molecules. [Link]

  • Ni, L., et al. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers in Pharmacology. [Link]

  • Al-Ostoot, F. H., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. [Link]

  • Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation. [Link]

  • Garnier, D., et al. (2019). Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma. Cancer Research. [Link]

  • PubChem. 6'-(p-Hydroxybenzoyl)mussaenosidic acid. [Link]

  • Lifeasible. 6′-(p-Hydroxybenzoyl)mussaenosidic acid. [Link]

  • BioHippo. 6'-(p-Hydroxybenzoyl)mussaenosidic acid. [Link]

  • Smith, A. B., et al. (2023). Synthesis and Structure‐Activity Relationship Studies of C(13)‐Desmethylene‐(−)‐Zampanolide Analogs. Chemistry – A European Journal. [Link]

  • Yokosuka, A., et al. (2012). Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins. Journal of Natural Medicines. [Link]

  • Wójcik-Pszczoła, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Sehgal, C. K., et al. (2014). Synthesis, Characterization, and Crystal Structure of Negundoside (2′-p-Hydroxybenzoyl Mussaenosidic Acid). Journal of Chemistry. [Link]

  • Smale, S. T. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules. [Link]

  • Nguyen, H. T., et al. (2022). Phytochemical investigation on Vitex negundo leaves and their anti-inflammatory and analgesic activities. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Pandey, A. K. (2013). A Brief Study on Vitex Negundo Linn: Medicinal and Pharmacological Properties. Journal of Applied and Natural Science. [Link]

  • Jarman, S. D., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • Kunz, N., et al. (2016). Structure-Activity Relationships of the MEPicides: N-acyl and O-linked Analogs of FR900098 as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis. ACS Infectious Diseases. [Link]

  • Li, J., et al. (2010). Antiseptic Activity and Phenolic Constituents of the Aerial Parts of Vitex negundo var. cannabifolia. Molecules. [Link]

  • International Journal of Novel Research and Development. (2023). VITEX NEGUNDO: MEDICINAL VALUES, BIOLOGICAL ACTIVITIES, AND PHYTOPHARMACOLOGICAL ACTIONS. [Link]

  • Wu, W., et al. (2022). Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity. Molecules. [Link]

  • Kunz, N., et al. (2016). Structure-Activity Relationships of the MEPicides: N-Acyl and O-Linked Analogs of FR900098 as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis. ACS Infectious Diseases. [Link]

  • Kumar, A., et al. (2022). 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine (FLT) as Potential Topical Microbicides against HIV. Molecules. [Link]

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Safety Operating Guide

Operational Safety Protocol: Disposal and Handling of 6'-(p-Hydroxybenzoyl)mussaenosidic Acid

[1]

Executive Summary & Chemical Context

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a bioactive iridoid glycoside.[1][2] While not classified as an "acutely hazardous" P-listed waste under US EPA RCRA regulations, it possesses significant biological activity and environmental stability that necessitate strict containment.[1]

This guide moves beyond generic "chemical waste" labels.[3][4][5][6][7][8] It treats the compound as a high-sensitivity organic contaminant , prioritizing the protection of aquatic systems and the prevention of cross-contamination in analytical workflows (LC-MS).[1]

Chemical Profile & Hazard Assessment
PropertySpecificationOperational Implication
CAS Number 87667-61-6Use for waste manifesting.[1]
Molecular Weight 496.46 g/mol High MW implies non-volatility; dust containment is critical.[1]
Physical State Solid (White powder)Inhalation/Dust hazard.[1][9] Use HEPA filtration.[1]
Solubility Soluble in MeOH, WaterSpills can be cleaned with aqueous detergents.
GHS Classification WARNING (Irritant)H319: Causes serious eye irritation.H315: Causes skin irritation.[1][10]
Ecological Impact Aquatic Toxicity RiskStrict Prohibition: Never dispose of down the drain.

Pre-Disposal: The "Self-Validating" Segregation System

To ensure safety and compliance, we utilize a Source-Segregation Model .[1] This prevents the formation of "unknown" waste mixtures, which are the primary cause of disposal regulatory violations.

Rule of Causality

Why separate? Iridoid glycosides are often analyzed via HPLC/MS.[1] Mixing the solid pure standard with the liquid mobile phase waste creates a high-volume hazardous stream that is expensive to incinerate. Segregating the solid reduces high-hazard volume by 99%.[1]

Segregation Protocol
  • Stream A (Solid Source): Pure powder, weighing boats, contaminated gloves, and dry wipes.[1]

    • Destination: Solid Chemical Waste (Incineration).[1]

  • Stream B (Liquid Process): HPLC effluent, stock solutions in Methanol/DMSO.[1]

    • Destination: Flammable/Organic Solvent Waste.

  • Stream C (Trace): Rinsate from glassware cleaning.

    • Destination: Aqueous Chemical Waste (if <5% organic solvent) or Solvent Waste.[1]

Operational Disposal Workflow

A. Solid Waste Disposal (Pure Compound)

Objective: Complete thermal destruction of the glycosidic backbone.[1]

  • Containment: Place the vial/weighing boat into a clear polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 6'-(p-Hydroxybenzoyl)mussaenosidic acid.[1][11][12]

    • Hazard Checkbox: "Irritant" and "Toxic".

  • Consolidation: Transfer the sealed bag into the laboratory's Solid Waste Drum (typically a fiberboard or poly drum destined for incineration).

  • Verification: Log the mass added to the waste inventory sheet.

B. Liquid Waste Disposal (Solutions)

Objective: Prevent environmental leaching.

  • Compatibility Check: Ensure the waste container is rated for Non-Halogenated Solvents (assuming dissolved in MeOH, Water, or Acetonitrile).[1]

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as glycosides can react exothermically under extreme oxidative stress.[1]

  • Transfer: Use a funnel with a lid/latch to prevent evaporation.[1]

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent.[1] Add this rinsate to the waste container.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring no step leads to environmental release.

DisposalWorkflowStartWaste Generation:6'-(p-Hydroxybenzoyl)mussaenosidic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Pure Standard, Wipes)StateCheck->Solid DryLiquidLiquid Solution(HPLC Waste, Stock)StateCheck->Liquid Wet/DissolvedBaggingDouble Bag in Polyethylene(Dust Containment)Solid->BaggingLabelSolidLabel: 'Solid Organic Waste'Hazard: IrritantBagging->LabelSolidIncinerateHigh-Temp Incineration(Destruction of Ring Structure)LabelSolid->IncinerateSolventCheckIdentify Solvent Base(MeOH, ACN, DMSO?)Liquid->SolventCheckDrainSink / DrainLiquid->Drain NEVERNonHaloNon-HalogenatedWaste StreamSolventCheck->NonHalo MeOH, ACN, WaterHaloHalogenatedWaste StreamSolventCheck->Halo DCM, ChloroformFuelBlendFuel Blending / IncinerationNonHalo->FuelBlendHalo->FuelBlendStopPROHIBITED(Aquatic Toxicity Risk)Drain->Stop

Figure 1: Operational decision tree for the disposal of iridoid glycosides. Note the strict prohibition of drain disposal to protect aquatic ecosystems.

Decontamination & Spill Management

In the event of a spill, the goal is to solubilize the compound and capture it, rather than sweeping it (which creates dust).[1]

The "Solubilize-Capture" Protocol[1]
  • PPE: Wear nitrile gloves, safety goggles (H319 hazard), and a lab coat.[1]

  • Containment: If solid, cover gently with a wet paper towel (soaked in water) to prevent dust generation.[1]

  • Cleaning:

    • Wipe the area with soap and warm water (the glycoside is polar and water-soluble).[1]

    • Follow with a 70% Ethanol wipe to remove organic residue.

  • Disposal: Place all used paper towels into the Solid Waste bag (Stream A).[1]

  • Verification: For high-sensitivity areas (LC-MS benches), swab the surface and run a blank injection to confirm no carryover.[1]

Regulatory Compliance & References

This protocol adheres to the "Cradle-to-Grave" management standards set forth by the EPA and OSHA.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133554308, 6'-(p-Hydroxybenzoyl)mussaenosidic acid.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[1][13] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1] Retrieved from [Link][1]

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